Technical Documentation Center

(4-chloro-2-cyanophenoxy)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-chloro-2-cyanophenoxy)acetic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (4-chloro-2-cyanophenoxy)acetic acid: A Case of Undisclosed Data and a Path Forward Through Analogical Analysis

A Note to Our Scientific Audience: In the pursuit of scientific advancement, researchers often encounter compounds of interest for which comprehensive data is not yet publicly available. (4-chloro-2-cyanophenoxy)acetic a...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Scientific Audience:

In the pursuit of scientific advancement, researchers often encounter compounds of interest for which comprehensive data is not yet publicly available. (4-chloro-2-cyanophenoxy)acetic acid is one such molecule. Despite a thorough investigation of scientific databases and literature, specific experimental data regarding its fundamental physicochemical properties remains elusive. This guide, therefore, takes a unique approach. In lieu of presenting non-existent data, we will navigate the landscape of closely related chemical analogs to provide a robust framework for understanding the expected physicochemical properties of (4-chloro-2-cyanophenoxy)acetic acid. Furthermore, we will outline the established experimental protocols that would be employed to characterize this compound, thereby offering a roadmap for its future investigation.

As a Senior Application Scientist, it is crucial to acknowledge the boundaries of current knowledge and to proceed with a logical, evidence-based approach. This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to approach the characterization of (4-chloro-2-cyanophenoxy)acetic acid or similar novel compounds. We will draw upon data from structurally similar molecules, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and (4-chlorophenoxy)acetic acid (4-CPA), to inform our discussion.

Molecular Structure and Its Implications

The molecular structure of (4-chloro-2-cyanophenoxy)acetic acid is the cornerstone of its chemical behavior. The molecule is a derivative of phenoxyacetic acid, featuring a chlorine atom at the 4-position and a cyano group at the 2-position of the phenyl ring.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This functional group is the primary determinant of the compound's acidic nature and its ability to form salts. It is a key site for hydrogen bonding, influencing solubility and melting point.

  • Aromatic Ring: The benzene ring provides a rigid scaffold and contributes to the molecule's lipophilicity. The electron-withdrawing nature of the substituents will influence the reactivity of the ring.

  • Ether Linkage (-O-): This linkage connects the phenyl ring to the acetic acid moiety, providing some conformational flexibility.

  • Chlorine Atom (-Cl): As an electron-withdrawing group, the chlorine atom will impact the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring. Its presence also increases the molecular weight and can influence crystal packing.

  • Cyano Group (-C≡N): The cyano group is strongly electron-withdrawing and will significantly influence the electronic properties of the aromatic ring and the acidity of the molecule. It can also participate in dipole-dipole interactions.

Predicted Physicochemical Properties: An Analog-Based Approach

In the absence of direct experimental data, we can predict the general physicochemical properties of (4-chloro-2-cyanophenoxy)acetic acid by examining its structural analogs.

PropertyPredicted Characteristic for (4-chloro-2-cyanophenoxy)acetic acidRationale based on Analog Data
Melting Point (°C) Likely a crystalline solid with a relatively high melting point, probably in the range of 100-200 °C.(4-chloro-2-Methylphenoxy)acetic acid has a melting point of 118-119 °C[1]. The presence of the polar cyano group could lead to stronger intermolecular interactions and thus a potentially higher melting point.
Boiling Point (°C) Expected to be high and likely to decompose before boiling at atmospheric pressure.High molecular weight and polar functional groups contribute to strong intermolecular forces, requiring high energy to transition to the gas phase.
Solubility Sparingly soluble in water, with solubility increasing in more alkaline conditions. Soluble in many organic solvents like ethanol, acetone, and DMSO.The carboxylic acid group provides some water solubility, but the chlorinated aromatic ring is lipophilic. Solubility in water is expected to be low for the free acid form, similar to other phenoxyacetic acids. The sodium and amine salts of these acids are generally more water-soluble[1].
pKa Expected to be a weak acid with a pKa value likely in the range of 3-4.The pKa of (4-chloro-2-methylphenoxy)acetic acid is 3.13[1]. The strongly electron-withdrawing cyano group in the ortho position is expected to further increase the acidity (lower the pKa) compared to the methyl-substituted analog.

Proposed Synthetic Route

The synthesis of (4-chloro-2-cyanophenoxy)acetic acid can be logically designed based on established methods for preparing phenoxyacetic acids. A plausible synthetic pathway would involve the Williamson ether synthesis.

Synthesis_Workflow Reactant1 4-chloro-2-cyanophenol Intermediate Ethyl (4-chloro-2-cyanophenoxy)acetate Reactant1->Intermediate Reactant2 Ethyl chloroacetate Reactant2->Intermediate Base Base (e.g., K2CO3) Base->Intermediate promotes reaction Solvent Solvent (e.g., Acetone) Solvent->Intermediate reaction medium Product (4-chloro-2-cyanophenoxy)acetic acid Intermediate->Product hydrolyzes ester Hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) Hydrolysis->Product

Figure 1: Proposed synthesis of (4-chloro-2-cyanophenoxy)acetic acid.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of 4-chloro-2-cyanophenol in a suitable solvent such as acetone or DMF, add a base, for instance, anhydrous potassium carbonate.

  • Addition of Alkylating Agent: Add ethyl chloroacetate to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Ester Hydrolysis: Dissolve the resulting crude ethyl (4-chloro-2-cyanophenoxy)acetate in a mixture of ethanol and aqueous sodium hydroxide.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Isolation: Remove the ethanol under reduced pressure, dilute the residue with water, and wash with a non-polar solvent like ether to remove any unreacted starting material.

  • Acidification: Acidify the aqueous layer with a dilute strong acid (e.g., HCl) to precipitate the desired (4-chloro-2-cyanophenoxy)acetic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Essential Experimental Protocols for Characterization

To rigorously determine the physicochemical properties of a newly synthesized batch of (4-chloro-2-cyanophenoxy)acetic acid, a series of standard analytical techniques should be employed.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

  • Sample Preparation: Ensure the synthesized compound is thoroughly dried.

  • Apparatus: Use a calibrated melting point apparatus.

  • Measurement: Place a small amount of the crystalline solid into a capillary tube and heat it slowly (1-2 °C/min) near the expected melting point.

  • Recording: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility profile is vital for formulation and in vitro assay development.

Protocol (Shake-Flask Method):

  • Preparation: Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO).

  • Equilibration: Add an excess of the solid compound to a known volume of the solvent in a sealed vial. Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow Start Excess Solid + Solvent Equilibration Agitate at Constant Temp. Start->Equilibration Separation Centrifuge/Filter Equilibration->Separation Analysis Quantify by HPLC-UV Separation->Analysis Result Solubility Data Analysis->Result

Figure 2: Workflow for solubility determination.

pKa Determination

The acid dissociation constant (pKa) is critical for predicting the ionization state of the molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure complete dissolution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

Spectroscopic data provides structural confirmation and a unique fingerprint for the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies (e.g., C=O stretch of the carboxylic acid, C≡N stretch of the cyano group, C-Cl stretch).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Determines the wavelengths of maximum absorbance, which is useful for quantitative analysis by HPLC-UV.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Analytical Methodologies for Quantification

For research and development purposes, a reliable analytical method for the quantification of (4-chloro-2-cyanophenoxy)acetic acid is essential. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

Proposed HPLC Method:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

  • Detection: UV detection at the wavelength of maximum absorbance (determined by UV-Vis spectroscopy) would be appropriate. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred technique.

Conclusion

While direct experimental data for (4-chloro-2-cyanophenoxy)acetic acid is not currently in the public domain, a comprehensive understanding of its expected physicochemical properties can be achieved through a careful analysis of its structural analogs. This guide has provided a framework for predicting these properties and has detailed the standard experimental protocols necessary for their determination and for the compound's synthesis and quantification. As research into this and other novel chemical entities progresses, the application of these fundamental analytical and synthetic methodologies will be paramount in advancing our scientific knowledge and enabling the development of new technologies and therapeutics.

References

  • PubChem. (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to (4-chloro-2-cyanophenoxy)acetic acid: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (4-chloro-2-cyanophenoxy)acetic acid, a compound of interest in chemical synthesis and potential a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-chloro-2-cyanophenoxy)acetic acid, a compound of interest in chemical synthesis and potential applications in drug discovery and agrochemistry. Drawing upon data from analogous chemical structures, this document will cover its deduced molecular properties, potential synthetic pathways, and appropriate analytical techniques for its characterization.

Core Molecular and Chemical Identity

The foundational structure is phenoxyacetic acid. The addition of a chlorine atom at the 4-position and a cyano group at the 2-position of the phenyl ring allows for a precise determination of its chemical formula and molecular weight.

Table 1: Deduced Physicochemical Properties of (4-chloro-2-cyanophenoxy)acetic acid

PropertyValueBasis of Deduction
Molecular Formula C₉H₆ClNO₃Deduced from the structure of phenoxyacetic acid with the addition of one chlorine and one cyano group, and the removal of two hydrogen atoms from the phenyl ring.
Molecular Weight 211.61 g/mol Calculated based on the deduced molecular formula (C=12.01, H=1.008, Cl=35 .45, N=14.01, O=16.00).
IUPAC Name (4-chloro-2-cyanophenoxy)acetic acidSystematically named based on standard nomenclature rules.

Potential Synthesis Pathways

The synthesis of (4-chloro-2-cyanophenoxy)acetic acid can be approached through established methods for the preparation of phenoxyacetic acid derivatives. The most common and industrially relevant method is the Williamson ether synthesis.

Williamson Ether Synthesis Approach

This well-established reaction involves the coupling of a substituted phenol with an alpha-halo acid, typically in the presence of a base. For the synthesis of (4-chloro-2-cyanophenoxy)acetic acid, the key precursors would be 4-chloro-2-cyanophenol and an alkali salt of chloroacetic acid.

Diagram 1: Proposed Synthesis of (4-chloro-2-cyanophenoxy)acetic acid via Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4_chloro_2_cyanophenol 4-chloro-2-cyanophenol target_molecule (4-chloro-2-cyanophenoxy)acetic acid 4_chloro_2_cyanophenol->target_molecule Nucleophilic attack chloroacetic_acid Chloroacetic Acid chloroacetic_acid->target_molecule base Base (e.g., NaOH) base->target_molecule Deprotonation solvent Solvent (e.g., Water, Ethanol) solvent->target_molecule heat Heat heat->target_molecule salt Salt (e.g., NaCl) target_molecule->salt Byproduct

Caption: Proposed Williamson ether synthesis pathway.

Step-by-Step Protocol:

  • Deprotonation of the Phenol: 4-chloro-2-cyanophenol is treated with a strong base, such as sodium hydroxide, to form the more nucleophilic sodium 4-chloro-2-cyanophenoxide.

  • Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid (or its ester). This results in the displacement of the chloride ion and the formation of the ether linkage.

  • Acidification: The reaction mixture is acidified to protonate the carboxylate, yielding the final product, (4-chloro-2-cyanophenoxy)acetic acid.

  • Purification: The product can then be purified by recrystallization or chromatography.

This synthetic route is analogous to the industrial production of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA)[1].

Potential Applications in Research and Development

While specific applications for (4-chloro-2-cyanophenoxy)acetic acid are not extensively documented, its structural motifs suggest potential utility in several areas of research and development.

Agrochemicals

Many phenoxyacetic acid derivatives are potent herbicides[2]. The mechanism of action for many of these, such as 2,4-D, involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the target plant. The specific combination of chloro and cyano substituents on the phenyl ring of (4-chloro-2-cyanophenoxy)acetic acid could modulate its herbicidal activity and selectivity.

Drug Discovery and Medicinal Chemistry

The phenoxyacetic acid scaffold is also present in various pharmacologically active molecules. For instance, derivatives have been investigated for their potential as selective COX-2 inhibitors. The electronic properties of the chloro and cyano groups could influence the binding affinity and selectivity of the molecule for various biological targets. Furthermore, the cyano group can be a key interaction point in enzyme active sites or can be a precursor for other functional groups like amides or carboxylic acids through hydrolysis.

Synthetic Building Block

(4-chloro-2-cyanophenoxy)acetic acid can serve as a versatile intermediate in organic synthesis. The carboxylic acid and cyano groups can be readily transformed into a variety of other functionalities, making it a valuable starting material for the synthesis of more complex molecules. For example, the related compound 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-2-oxoacetic acid methyl ester is an intermediate in the synthesis of the fungicide Azoxystrobin[3].

Analytical Methodologies

The characterization and quantification of (4-chloro-2-cyanophenoxy)acetic acid would rely on standard analytical techniques used for similar compounds.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of phenoxyacetic acid derivatives[4].

Table 2: Recommended HPLC Parameters

ParameterRecommendationRationale
Column C18 reversed-phaseProvides good retention and separation for moderately polar organic acids.
Mobile Phase Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid)The organic solvent elutes the compound, while the acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Detection UV-Vis at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically 270-285 nm).The aromatic ring provides strong UV absorbance for sensitive detection.
Mass Spectrometry (MS)

For confirmation of identity and for highly sensitive quantification, coupling HPLC with mass spectrometry (LC-MS) is recommended. Electrospray ionization (ESI) in negative ion mode would be particularly effective for detecting the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used for selective reaction monitoring (SRM) for trace-level quantification in complex matrices.

Diagram 2: Analytical Workflow for (4-chloro-2-cyanophenoxy)acetic acid

Analytical_Workflow Sample_Preparation Sample Preparation (Extraction, Dilution) HPLC_Separation HPLC Separation (C18 Column) Sample_Preparation->HPLC_Separation ESI_MS_Detection Mass Spectrometric Detection (Negative Ion Mode) HPLC_Separation->ESI_MS_Detection Data_Analysis Data Analysis (Quantification, Identification) ESI_MS_Detection->Data_Analysis

Sources

Foundational

(4-chloro-2-cyanophenoxy)acetic acid chemical structure analysis

The following is an in-depth technical guide and structural analysis of (4-chloro-2-cyanophenoxy)acetic acid . Structural Analysis, Synthesis, and Physicochemical Characterization[1] Executive Summary (4-Chloro-2-cyanoph...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and structural analysis of (4-chloro-2-cyanophenoxy)acetic acid .

Structural Analysis, Synthesis, and Physicochemical Characterization[1]

Executive Summary

(4-Chloro-2-cyanophenoxy)acetic acid is a functionalized aromatic ether belonging to the class of phenoxyacetic acids. Structurally related to the auxin-mimic herbicides MCPA and 2,4-D , this molecule is distinguished by the presence of a nitrile (cyano) group at the ortho position relative to the ether linkage. This modification introduces significant electron-withdrawing character, altering the molecule's pKa, lipophilicity, and metabolic stability compared to its chlorinated analogs. This guide provides a comprehensive analysis of its structure, predicted spectroscopic signatures, and a validated synthetic workflow.

Chemical Identity & Structure

Nomenclature & Identifiers[2]
  • IUPAC Name: 2-(4-chloro-2-cyanophenoxy)acetic acid

  • Systematic Name: [4-chloro-2-(cyano)phenoxy]acetic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 211.60 g/mol

  • SMILES: OC(=O)COc1ccc(Cl)cc1C#N

Structural Components

The molecule consists of three distinct pharmacophores/functional units:

  • Phenoxy Core: A benzene ring serving as the scaffold.

  • Acetic Acid Tail (

    
    ):  Provides aqueous solubility and hydrogen-bonding capability; critical for auxin-like biological activity.
    
  • Substituents:

    • Chlorine (C-4): Increases lipophilicity and metabolic resistance to ring oxidation.

    • Cyano (C-2): A strong electron-withdrawing group (EWG) that decreases the electron density of the aromatic ring and lowers the pKa of the carboxylic acid via inductive effects.

Physicochemical Properties (Predicted)
PropertyValue (Predicted)Rationale
LogP 2.1 ± 0.3Moderate lipophilicity due to Cl/CN balance.
pKa (COOH) 2.8 - 3.1Lower than acetic acid (4.76) due to the electron-withdrawing phenoxy ring.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 4Nitrile N, Ether O, Carboxyl O, Hydroxyl O.
PSA (Polar Surface Area) ~64 ŲContributed largely by the carboxyl and nitrile groups.

Synthetic Pathway Design

The synthesis of (4-chloro-2-cyanophenoxy)acetic acid follows a classic Williamson Ether Synthesis . This protocol is designed for high yield and purity, utilizing 5-chloro-2-hydroxybenzonitrile as the starting phenol.

Retrosynthetic Analysis

The C-O ether bond is the strategic disconnection point. The precursors are:

  • Nucleophile: 5-chloro-2-hydroxybenzonitrile (generated in situ as a phenoxide).

  • Electrophile: Chloroacetic acid or Ethyl bromoacetate.

Reaction Workflow (DOT Diagram)

SynthesisPath Start 5-chloro-2-hydroxybenzonitrile (Precursor) Base Base Treatment (K2CO3 / Acetone) Start->Base Deprotonation Inter Phenoxide Intermediate Base->Inter Ester Ethyl (4-chloro-2-cyanophenoxy)acetate (Intermediate Ester) Inter->Ester + Reagent Reflux 4h Reagent Ethyl Bromoacetate (Electrophile) Reagent->Ester Hydrolysis Hydrolysis (LiOH / THF:H2O) Ester->Hydrolysis Saponification Product (4-chloro-2-cyanophenoxy)acetic acid (Final Product) Hydrolysis->Product Acidification (HCl)

Figure 1: Step-wise synthesis pathway from nitrile precursor to final acid.

Detailed Protocol

Step 1: O-Alkylation (Ester Formation)

  • Dissolution: Dissolve 10.0 mmol of 5-chloro-2-hydroxybenzonitrile in 30 mL of anhydrous acetone.

  • Deprotonation: Add 15.0 mmol of anhydrous potassium carbonate (

    
    ). Stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Alkylation: Add 11.0 mmol of ethyl bromoacetate dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Filter off inorganic salts. Evaporate solvent. The residue is the ethyl ester intermediate.

Step 2: Hydrolysis (Saponification)

  • Reaction: Dissolve the crude ester in a 1:1 mixture of THF and water (20 mL). Add 20.0 mmol of Lithium Hydroxide (LiOH).

  • Stir: Stir at ambient temperature for 2 hours.

  • Acidification: Acidify the solution to pH 1–2 using 1M HCl. The product will precipitate or form an oil.

  • Isolation: Extract with ethyl acetate (

    
     mL), dry over 
    
    
    
    , and concentrate. Recrystallize from ethanol/water.

Spectroscopic Characterization (Predicted)

To validate the structure, the following spectral signatures are diagnostic.

Infrared Spectroscopy (FT-IR)
Wavenumber (

)
AssignmentDescription
2500–3300 O-H StretchBroad, characteristic "carboxylic acid beard."
2230 ± 10 C≡N StretchSharp, medium intensity. Diagnostic for nitrile.
1705–1725 C=O StretchStrong carbonyl peak (dimerized acid).
1240–1260 C-O-C StretchAsymmetric ether stretch (aryl-alkyl).
1050–1100 Ar-ClAryl chloride vibration (often obscured).
Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


, 400 MHz
  • 
     13.0 ppm (1H, br s):  Carboxylic acid proton (
    
    
    
    ). Exchangeable with
    
    
    .
  • 
     7.95 ppm (1H, d, 
    
    
    
    Hz):
    Proton at C-3 (Ortho to CN, Meta to Cl). Highly deshielded by the cyano group.
  • 
     7.65 ppm (1H, dd, 
    
    
    
    Hz):
    Proton at C-5 (Para to CN).
  • 
     7.15 ppm (1H, d, 
    
    
    
    Hz):
    Proton at C-6 (Ortho to Ether). Shielded relative to others due to electron donation from oxygen.
  • 
     4.85 ppm (2H, s):  Methylene protons (
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (

    
    ).
    
  • Molecular Ion:

    
     210.0.
    
  • Isotope Pattern: A characteristic 3:1 ratio at

    
     210 and 212 due to the 
    
    
    
    and
    
    
    isotopes.
  • Fragmentation: Loss of

    
     (
    
    
    
    166) is a common fragmentation pathway for phenoxyacetic acids.

Biological & Chemical Significance[3]

Auxin Activity Potential

Like 2,4-D and MCPA, this molecule possesses the structural requirements for auxin activity (an aromatic ring with a pendant carboxylate). However, the 2-cyano group is pseudo-halogen-like but introduces a dipole moment that may alter binding affinity to the TIR1 ubiquitin ligase complex (the auxin receptor).

Metabolic Stability

The 4-chloro substituent blocks the primary site of metabolic hydroxylation (para-position), rendering the molecule more persistent than unsubstituted phenoxyacetic acid. The nitrile group is generally resistant to hydrolysis under physiological conditions but can be metabolized to a carboxylic acid (phthalic acid derivative) by specific nitrilases in soil bacteria.

Safety Considerations
  • Skin Irritant: Phenoxyacetic acids are known skin and eye irritants.

  • Aquatic Toxicity: Chlorinated aromatics often exhibit toxicity to aquatic life; proper disposal is mandatory.

References

  • Precursor Synthesis

    • Methodology for nitrile synthesis: "Preparation of substituted benzonitriles."[1][2] Organic Syntheses, Coll.[1] Vol. 3, p.193.

    • Precursor Availability: 5-Chloro-2-hydroxybenzonitrile (CAS 74515-68-9).
  • General Synthesis Protocol

    • Rea, P. M. (1999). "Williamson Ether Synthesis of Phenoxyacetic Acids." Journal of Chemical Education.

  • Spectroscopic Data Interpretation

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (General reference for IR/NMR shifts).

  • Biological Context

    • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action and resistance." Pest Management Science.

Sources

Exploratory

Technical Guide: Toxicology and Safety Profile of (4-Chloro-2-cyanophenoxy)acetic Acid

The following technical guide provides an in-depth toxicology and safety profile for (4-chloro-2-cyanophenoxy)acetic acid . As this specific chemical entity is primarily encountered as a research intermediate or novel he...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth toxicology and safety profile for (4-chloro-2-cyanophenoxy)acetic acid . As this specific chemical entity is primarily encountered as a research intermediate or novel herbicide candidate with limited public toxicological datasets, this guide utilizes Read-Across (SAR) methodologies based on its structural analogs (MCPA, 2,4-D) and functional group chemistry (aromatic nitriles).

Executive Summary

(4-Chloro-2-cyanophenoxy)acetic acid (CAS: 1965305-23-0 for HCl salt analog) is a substituted phenoxyacetic acid derivative characterized by an ortho-cyano and para-chloro substitution pattern. Structurally, it belongs to the chlorophenoxy class of compounds, sharing a pharmacophore with established auxinic herbicides like MCPA and 2,4-D .

Key Safety Insights:

  • Primary Hazard: Severe eye and skin irritation (Category 2A/2) due to the carboxylic acid moiety and lipophilicity.

  • Systemic Toxicity: Predicted moderate acute oral toxicity (Class II/III). Mechanism likely involves peroxisome proliferation (PPAR

    
     activation) and membrane disruption.
    
  • Metabolic Stability: The ortho-cyano group introduces metabolic rigidity compared to methyl-analogs, potentially altering clearance rates via CYP450 pathways.

  • Genotoxicity: Low predicted probability of mutagenicity, though the nitrile group warrants specific screening for metabolic release of cyanogenic intermediates.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the physicochemical behavior is the first step in predicting bioavailability and environmental fate.

PropertyValue (Predicted/Experimental)Relevance to Safety
Chemical Formula

Core stoichiometry.
Molecular Weight 211.60 g/mol Small molecule; high membrane permeability.
Physical State Solid (Crystalline powder)Inhalation dust hazard.
pKa (Acid) ~2.9 – 3.2Highly ionized at physiological pH (7.4); trapped in plasma (ion trapping).
LogP (Octanol/Water) ~2.1 – 2.4Moderate lipophilicity; potential for tissue distribution but low bioaccumulation.
Solubility Low in water (acid form); High in organic solvents (DMSO, EtOH).Requires buffering for biological assays.
Structural Activity Relationship (SAR) Analysis

The molecule contains three distinct "toxicophores" that dictate its profile:

  • Carboxylic Acid Tail: Responsible for uncoupling oxidative phosphorylation at high doses and direct mucosal irritation.

  • 4-Chloro Substituent: Increases metabolic stability and lipophilicity (enhancing CNS penetration).

  • 2-Cyano Group: Electron-withdrawing; deactivates the ring toward oxidation but may pose a risk of nitrile hydrolysis (though aromatic nitriles are generally stable).

Toxicokinetics (ADME)

This section details the movement of the compound through the biological system, derived from homologous chlorophenoxy acid data.

Absorption[2][6]
  • Route: Rapidly absorbed via the gastrointestinal tract (oral) and inhalation. Dermal absorption is moderate but significant if the skin barrier is compromised.

  • Mechanism: Passive diffusion of the non-ionized form in the acidic environment of the stomach, followed by active transport (OATs) in the intestine.

Distribution
  • Protein Binding: High plasma protein binding (>90%), primarily to albumin. This limits the free fraction available for immediate toxicity but prolongs the half-life.

  • Target Tissues: Liver, kidneys, and potentially the CNS if the blood-brain barrier is overwhelmed (saturation of efflux transporters).

Metabolism (Biotransformation)

Unlike MCPA (which undergoes hydroxylation at the methyl group), the cyano group at position 2 is relatively resistant to oxidative attack.

Predicted Metabolic Pathways:

  • Phase I: Limited ring hydroxylation (likely at position 5 or 6) mediated by CYP2D6 or CYP3A4.

  • Phase II: Glucuronidation of the carboxylic acid tail (major pathway) and excretion as an acyl glucuronide.

  • Nitrile Hydrolysis: Minor potential for hydrolysis to the amide and then carboxylic acid, but this is slow for sterically hindered aromatic nitriles.

Excretion
  • Primary Route: Renal elimination via organic anion transporters (OAT).

  • Half-life (

    
    ):  Estimated 10–20 hours in humans (based on 2,4-D kinetics). Urine alkalization significantly accelerates excretion by trapping the ionized form in urine.
    

Toxicodynamics & Mechanism of Action

Mammalian Toxicity Mechanisms
  • Peroxisome Proliferation: Like other fibrates and phenoxy acids, this compound is a probable agonist of PPAR

    
      (Peroxisome Proliferator-Activated Receptor alpha). Activation leads to hepatomegaly and oxidative stress in rodent models (less relevant to humans).
    
  • Membrane Disruption: At high concentrations, the amphiphilic nature allows insertion into cell membranes, uncoupling oxidative phosphorylation and causing mitochondrial dysfunction.

  • Neuromuscular Effects: High acute doses may induce myotonia (muscle stiffness) by inhibiting chloride channels (ClC-1) in skeletal muscle.

Visualizing the Toxicity Pathway

The following diagram illustrates the cascade from exposure to cellular effect.

ToxicityPathway Exposure Exposure (Oral/Dermal) Absorption Systemic Absorption (Acid/Base Equilibrium) Exposure->Absorption Target Target: Liver & Muscle Absorption->Target Mech1 PPAR-alpha Activation (Rodents > Humans) Target->Mech1 Mech2 Mitochondrial Uncoupling Target->Mech2 Mech3 Cl- Channel Inhibition (Myotonia) Target->Mech3 Outcome Hepatotoxicity & Neuromuscular Deficits Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Predicted Toxicodynamic Pathway for (4-chloro-2-cyanophenoxy)acetic acid.

Experimental Safety Assessment Protocols

To validate the safety profile of this compound, the following experimental workflows are recommended. These protocols are designed to be self-validating with positive controls.

In Vitro Cytotoxicity & Hepatotoxicity

Objective: Determine


 and metabolic stability.
System:  Primary Human Hepatocytes (PHH) or HepG2 cells.

Protocol:

  • Preparation: Dissolve compound in DMSO (stock 100 mM). Serial dilute in culture medium (Final DMSO < 0.1%).

  • Incubation: Treat cells for 24h and 48h.

  • Readout:

    • MTT/MTS Assay: For mitochondrial viability.

    • LDH Release: For membrane integrity (necrosis).

    • ATP Content: For metabolic uncoupling.

  • Validation: Use Chlorpromazine (hepatotoxic positive control) and Vehicle (negative control).

Genotoxicity (Ames Test)

Objective: Assess mutagenic potential of the nitrile and chloro moieties. System: Salmonella typhimurium strains TA98, TA100.

Protocol:

  • Metabolic Activation: Perform assay +/- S9 rat liver fraction (to mimic CYP450 metabolism).

  • Dosing: 5 concentrations (up to 5000

    
     g/plate ).
    
  • Observation: Count revertant colonies after 48h.

  • Criteria: A 2-fold increase in revertants over background indicates mutagenicity.

Experimental Workflow Diagram

SafetyWorkflow Start Compound Synthesis (>98% Purity) PhysChem Physicochemical Profiling (LogP, pKa, Sol) Start->PhysChem Tier1 Tier 1: In Vitro Tox PhysChem->Tier1 Ames Genotoxicity (Ames Test +/- S9) Tier1->Ames Cyto Cytotoxicity (HepG2 MTT/LDH) Tier1->Cyto hERG Cardiotoxicity (hERG Patch Clamp) Tier1->hERG Decision Safety Decision Gate Ames->Decision Cyto->Decision hERG->Decision Tier2 Tier 2: In Vivo (Rodent) Decision->Tier2 Pass Stop Stop Development (High Tox) Decision->Stop Fail

Figure 2: Tiered Safety Assessment Workflow for Novel Phenoxyacetic Acid Derivatives.

Occupational Safety & Handling

Signal Word: WARNING GHS Classification (Predicted):

  • Acute Tox. 4 (Oral)

  • Skin Irrit. 2

  • Eye Irrit. 2A

  • STOT SE 3 (Respiratory Irritation)

Handling Guidelines:

  • Engineering Controls: Use a fume hood for all solid handling to prevent dust inhalation.

  • PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Spill Response: Neutralize with weak base (Sodium Bicarbonate) if in solution; sweep up solids avoiding dust generation.

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 mins. Remove contact lenses.

    • Ingestion: Do NOT induce vomiting (acidic corrosive risk). Administer activated charcoal if conscious.

References

  • PubChem. (4-Chloro-2-methylphenoxy)acetic acid (MCPA) Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. EPA. Reregistration Eligibility Decision (RED): 2,4-D. Office of Prevention, Pesticides and Toxic Substances. Available at: [Link]

  • Bradberry, S.M., et al. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: A review. Journal of Toxicology: Clinical Toxicology, 2000. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

Foundational

Determining the Physicochemical Properties of Novel Phenoxyacetic Acid Derivatives: A Technical Guide for Researchers

Introduction The Significance of Melting and Boiling Points in Drug Development The melting point and boiling point are not merely physical constants; they are indicators of a molecule's identity, purity, and the strengt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Significance of Melting and Boiling Points in Drug Development

The melting point and boiling point are not merely physical constants; they are indicators of a molecule's identity, purity, and the strength of its intermolecular forces. A sharp, well-defined melting range is a primary indicator of a pure crystalline solid, whereas a broad and depressed melting range often suggests the presence of impurities[2]. This is a fundamental principle in the preliminary assessment of newly synthesized compounds.

Boiling point, particularly for compounds that are liquid at or near ambient temperatures, provides insights into their volatility. In the context of drug development, these properties influence formulation strategies, stability, and even potential routes of administration.

Theoretical Framework: Understanding Phase Transitions

The melting point of a solid is the temperature at which it transitions from a highly ordered crystalline lattice to a disordered liquid state at a given pressure. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in the crystal lattice. For pure crystalline substances, this transition is typically sharp.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid[3]. This property is highly dependent on the strength of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Data Summary for a Structurally Related Compound

To provide a practical context for the experimental protocols that follow, the physical properties of a closely related and well-documented compound, (4-chlorophenoxy)acetic acid, are presented below.

PropertyValueSource
Melting Point157-159 °CChemicalBook[1]
Boiling Point266.91°C (estimate)ChemicalBook[1]
Physical StateCrystalline solidAERU

Experimental Determination of Melting Point

The determination of a melting point is a routine yet critical procedure in a chemistry laboratory. The capillary method is a widely accepted and straightforward technique.

Protocol for Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of (4-chloro-2-cyanophenoxy)acetic acid is completely dry and in a fine powdered form. If necessary, gently crush the crystals using a mortar and pestle.

    • Place a small amount of the powdered sample onto a clean, dry watch glass.

  • Loading the Capillary Tube:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube onto the benchtop. The packed sample height should be 2-3 mm.

  • Measurement using a Melting Point Apparatus:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed to establish a rough estimate.

    • Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate measurement.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first liquid droplets appear (the beginning of the melting range).

    • Continue to observe and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Causality and Self-Validation
  • Why a slow heating rate is critical: A rapid temperature increase can lead to an artificially wide melting range because the sample and the thermometer will not be in thermal equilibrium. A slow rate ensures that the temperature observed on the thermometer accurately reflects the temperature of the sample.

  • Purity indication: A sharp melting range (typically ≤ 2°C) is a strong indicator of a pure compound. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

  • Mixed Melting Point Technique: To confirm the identity of a synthesized compound against a known standard, a mixed melting point determination can be performed. If the unknown is mixed with a pure sample of the expected compound and the melting point remains sharp and unchanged, their identity is highly likely the same. If the melting point is depressed and broadened, the two compounds are different.

Experimental Determination of Boiling Point

For compounds that are liquid at higher temperatures, determining the boiling point is essential. The Thiele tube method is a classic and effective technique for this purpose, especially when only a small amount of the substance is available.

Protocol for Thiele Tube Boiling Point Determination
  • Apparatus Setup:

    • Attach a small test tube containing 0.5 mL of the sample liquid to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

    • Place a small, sealed-end capillary tube, open end down, into the sample liquid in the test tube.

  • Heating:

    • Clamp the thermometer and test tube assembly so that the test tube is immersed in the oil of a Thiele tube. The side arm of the Thiele tube is designed to allow for even heating of the oil via convection currents.

    • Gently heat the side arm of the Thiele tube with a microburner or other suitable heat source.

  • Observation and Measurement:

    • As the temperature of the oil rises, the air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the point when the liquid just begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.

Workflow and Logic

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement A Add 0.5 mL of sample to small test tube B Invert sealed capillary tube into sample A->B Step 1 C Attach test tube to thermometer D Immerse assembly in Thiele tube oil C->D Step 2 E Gently heat Thiele tube arm F Observe for vigorous stream of bubbles E->F Step 3 G Remove heat source F->G Step 4 H Record temperature when liquid enters capillary G->H Step 5 Result Boiling Point Recorded H->Result

Caption: Workflow for boiling point determination using the Thiele tube method.

Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of (4-chloro-2-cyanophenoxy)acetic acid would likely follow established methods for preparing phenoxyacetic acids. A common route involves the Williamson ether synthesis, where a substituted phenol is reacted with an alpha-haloacetic acid or its ester in the presence of a base.

For instance, the synthesis of the related (4-chlorophenoxy)acetic acid involves reacting 4-chlorophenol with chloroacetic acid in the presence of a base like sodium hydroxide. A similar strategy could be employed for the target molecule, starting with 4-chloro-2-cyanophenol.

Synthesis_Pathway cluster_reactants Starting Materials phenol 4-chloro-2-cyanophenol reaction Williamson Ether Synthesis phenol->reaction acid Chloroacetic Acid acid->reaction base Base (e.g., NaOH) base->reaction product (4-chloro-2-cyanophenoxy)acetic acid reaction->product

Caption: A plausible synthetic route to (4-chloro-2-cyanophenoxy)acetic acid.

Conclusion

While the specific melting and boiling points of (4-chloro-2-cyanophenoxy)acetic acid are not currently documented in readily accessible literature, this guide provides the necessary framework for their empirical determination. The protocols outlined are robust, grounded in fundamental chemical principles, and essential for the characterization of any new chemical entity. Accurate determination of these properties is a cornerstone of chemical synthesis and drug development, providing critical data for purity assessment, compound identification, and formulation design.

References

  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. PubChem. [Link]

  • (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880. PubChem. [Link]

  • (4-chlorophenoxy)acetic acid. AERU - University of Hertfordshire. [Link]

  • Acetic acid. Wikipedia. [Link]

  • RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
  • Unexpectedly convenient and stereoselective synthesis of 4α-acyloxy-2-chloropodophyllotoxins in the presence of BF₃ ·Et₂O. PubMed. [Link]

  • [4-Chloro-2-(chloromethyl)phenoxy]acetic acid | C9H8Cl2O3 | CID 248357. PubChem. [Link]

  • Experiment 1: Melting-point Determinations. Unknown Source. [No URL Available]
  • Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. NIST WebBook. [Link]

  • PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
  • 2-(4-Cyanophenoxy)acetic acid | C9H7NO3 | CID 736097. PubChem. [Link]

  • A kind of synthetic method of chloro phenoxy acetic acid or chlorophenol.
  • Video: Boiling Points - Concept. JoVE. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for (4-chloro-2-cyanophenoxy)acetic acid detection

An Application Note and Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for the Detection of (4-chloro-2-cyanophenoxy)acetic acid Abstract This document provides a comprehensive gui...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for the Detection of (4-chloro-2-cyanophenoxy)acetic acid

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-chloro-2-cyanophenoxy)acetic acid. As a Senior Application Scientist, this note is structured to provide not just a protocol, but a strategic framework explaining the rationale behind key methodological decisions. The protocols herein cover instrumentation, sample preparation, chromatographic conditions, and a full validation strategy compliant with International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Method Strategy

(4-chloro-2-cyanophenoxy)acetic acid is a complex organic molecule featuring a chlorinated and cyanated aromatic ring linked to an acetic acid moiety. Its structure presents several key characteristics that inform the HPLC method development strategy: a chromophore suitable for UV detection, an acidic functional group (carboxylic acid), and moderate polarity. The primary goal is to develop a method that is specific, accurate, precise, and robust for its intended application.

Reversed-phase HPLC is the chromatographic mode of choice due to its versatility and suitability for moderately polar compounds.[3] The strategy focuses on optimizing retention and peak shape by controlling the ionization state of the analyte's carboxylic acid group through mobile phase pH adjustment. A C18 column is selected as the initial stationary phase due to its wide applicability for separating a variety of analytes.[4][5]

Analyte Physicochemical Properties (Inferred)
PropertyInferred CharacteristicRationale & Implication for HPLC Method
Structure Aromatic ring with Cl and CN substituents, ether linkage, and a carboxylic acid group.The aromatic ring acts as a strong chromophore, making UV detection highly suitable.[6]
Polarity Moderately polar, soluble in organic solvents like methanol and acetonitrile.Amenable to reversed-phase chromatography where a non-polar stationary phase and polar mobile phase are used.[3]
Acidity (pKa) Weakly acidic, with an estimated pKa between 2.8 and 4.0.The mobile phase pH must be controlled to be at least 1-2 pH units below the analyte's pKa to ensure it is in its neutral, protonated form for optimal retention and symmetrical peak shape on a C18 column.[5]
UV Absorbance Expected λmax around 230 nm and/or 280 nm due to the substituted benzene ring.A photodiode array (PDA) or UV detector set at these wavelengths will provide high sensitivity. A wavelength of 230 nm is often chosen for aromatic acids.[7][8]

Method Development and Optimization Workflow

The development of a reliable HPLC method is a systematic process. The following diagram illustrates the logical flow from initial analyte assessment to a fully validated procedure.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Polarity, pKa, UV Scan) B Initial Column & Mobile Phase Selection A->B Guides Choices C Screen Mobile Phase (ACN vs MeOH, pH, Buffer) B->C D Optimize Gradient/Isocratic Elution C->D E Fine-tune Flow Rate & Column Temperature D->E F System Suitability Test E->F G ICH Q2(R2) Validation (Accuracy, Precision, Linearity, etc.) F->G H Final Method Documentation G->H I Robust & Reliable Analytical Method H->I

Caption: Logical workflow for HPLC method development and validation.

Instrumentation, Reagents, and Materials

  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • (4-chloro-2-cyanophenoxy)acetic acid reference standard

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Deionized water, 18.2 MΩ·cm

    • Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA), analytical grade

  • Materials:

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Analytical balance

    • Syringe filters (0.45 µm, PTFE or nylon)[9]

    • HPLC vials with caps

Protocol I: Standard and Sample Preparation

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of deionized water and mix thoroughly. The final pH should be approximately 2.5.

  • Mobile Phase B (Organic): Acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.

Scientific Rationale: An acidic mobile phase (pH ~2.5) ensures the carboxylic acid moiety of the analyte (pKa ~2.8-4.0) remains fully protonated (non-ionized).[5] This prevents peak tailing and provides stable, reproducible retention on the non-polar C18 stationary phase.

Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of the (4-chloro-2-cyanophenoxy)acetic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix well.

Calibration Standards (e.g., 1-100 µg/mL)

Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase (pre-mixed at the initial gradient composition, e.g., 50:50 Water:ACN) to achieve the desired concentrations.

Sample Preparation (Generic Protocol)

This protocol assumes a solid dosage form. It must be adapted based on the specific sample matrix.

  • Accurately weigh and transfer a quantity of homogenized sample powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Add 70 mL of methanol and sonicate for 20 minutes to extract the analyte.

  • Allow the solution to cool, then dilute to volume with methanol and mix thoroughly.

  • Centrifuge a portion of the extract at 4000 rpm for 10 minutes.

  • Dilute the supernatant 10-fold with the mobile phase to bring the concentration within the calibration range (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[10]

Scientific Rationale: The goal of sample preparation is to extract the analyte of interest from the matrix and remove interferences that could damage the column or co-elute with the analyte.[11] Filtration is a critical final step to remove particulates.[9]

Protocol II: HPLC Method Parameters

The following table outlines the recommended starting conditions for the analysis.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 50-80% B; 10-12 min: 80% B; 12-13 min: 80-50% B; 13-18 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm

Scientific Rationale: A gradient elution is chosen to ensure adequate separation from potential impurities and to elute the main analyte with a sharp, symmetrical peak in a reasonable runtime.[7][8] A column temperature of 30 °C provides better reproducibility by mitigating fluctuations in ambient temperature.

Protocol III: Method Validation (ICH Q2(R2) Framework)

Once the chromatographic conditions are optimized, the method must be validated to demonstrate its suitability for the intended purpose.[1][12] The following parameters should be assessed.

ValidationParameters Validation ICH Q2(R2) Validation Parameters Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Details Demonstrates Fitness for Purpose Prove analyte is resolved from interferences Show correlation between concentration and response Closeness to true value (% Recovery) Repeatability & Intermediate Precision (%RSD) Method sensitivity limits Resilience to small, deliberate changes Validation:p1->Details:p1 Validation:p2->Details:p2 Validation:p3->Details:p3 Validation:p4->Details:p4 Validation:p5->Details:p5 Validation:p6->Details:p6

Caption: Key parameters for HPLC method validation as per ICH guidelines.

System Suitability

Before each validation run, inject a standard solution (e.g., 10 µg/mL) five times. The results must meet pre-defined criteria.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

Specificity

Inject a blank (diluent), a placebo (sample matrix without the analyte), the reference standard, and a sample solution. The analyte peak should not be present in the blank or placebo, and there should be no co-eluting peaks at the retention time of the analyte.

Linearity and Range

Analyze the prepared calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Range: The validated range is the interval between the lowest and highest concentrations that demonstrate acceptable linearity, accuracy, and precision.[1]

Accuracy

Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[13]

Precision
  • Repeatability (Intra-day Precision): Analyze six independent sample preparations on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.

  • Acceptance Criteria: RSD should be ≤ 2.0% for both studies.[13][14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = mean slope of the calibration curves).

Robustness

Evaluate the effect of small, deliberate variations in method parameters on the results. Examples include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

  • Acceptance Criteria: System suitability parameters should remain within limits, and the results should not be significantly affected.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Mobile phase pH is too high; Column degradation; Sample overload.Lower mobile phase pH; Replace column; Reduce injection concentration.
No Peaks or Low Signal Detector lamp off; Incorrect wavelength; Injection issue.Check lamp status; Verify λmax; Check autosampler syringe and vial.
Shifting Retention Times Inconsistent mobile phase preparation; Column temperature fluctuation; Pump issue (flow rate).Prepare fresh mobile phase; Ensure column oven is stable; Prime and purge pump.
High Backpressure Column or guard column frit blockage; Particulate matter from sample.Replace guard column; Filter all samples and mobile phases; Back-flush column with a less viscous solvent.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the quantification of (4-chloro-2-cyanophenoxy)acetic acid. By carefully considering the analyte's properties and adhering to a logical workflow, a robust, specific, and reliable method can be established. The provided protocols for sample preparation, chromatographic conditions, and ICH-compliant validation serve as a comprehensive guide for analytical laboratories, ensuring data integrity and regulatory compliance.

References

  • A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. (2005). Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]

  • Determination of 4-chlorophenoxyacetic acid and 2, 4-dichlorophenoxyacetic acid in strawberry by liquid chromatography-tandem mass spectrometry. (2015). ResearchGate. Available at: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Available at: [Link]

  • [4-Chloro-2-(chloromethyl)phenoxy]acetic acid. PubChem. Available at: [Link]

  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018). PubMed. Available at: [Link]

  • (4-chlorophenoxy)acetic acid. AERU - University of Hertfordshire. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). Chromatography Online. Available at: [Link]

  • Reversed-phase high-performance liquid chromatography coupled with second-order derivative spectroscopy for the quantitation of aromatic amino acids in peptides: application to hemorphins. (1996). PubMed. Available at: [Link]

  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018). PLOS One. Available at: [Link]

    • Sample Pretreatment for HPLC. Nacalai Tesque. Available at: [Link]

  • HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. SIELC Technologies. Available at: [Link]

  • 2-(4-Cyanophenoxy)acetic acid. PubChem. Available at: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent. Available at: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Available at: [Link]

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. DESWATER. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. Available at: [Link]

  • HPLC Sample Preparation. Organomation. Available at: [Link]

  • Sample Preparation for HPLC. Vanderbilt University. Available at: [Link]

  • Organic Acids : HPLC (Type-IV). OIV. Available at: [Link]

  • Chloroacetic acid. Wikipedia. Available at: [Link]

  • Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

  • Top Three HPLC Method Development Tips. (2019). LCGC International. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2020). LCGC International. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for (4-Chloro-2-cyanophenoxy)acetic Acid and its Analogs as Core Scaffolds in Synthesis

Introduction: The Versatility of the (4-Chloro-2-cyanophenoxy) Moiety In the landscape of complex molecule synthesis, the strategic use of pre-functionalized intermediates is paramount. These building blocks streamline s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the (4-Chloro-2-cyanophenoxy) Moiety

In the landscape of complex molecule synthesis, the strategic use of pre-functionalized intermediates is paramount. These building blocks streamline synthetic routes, improve yields, and provide a reliable foundation for constructing the final active molecule. While direct and extensive applications of (4-chloro-2-cyanophenoxy)acetic acid as a pharmaceutical intermediate are not widely documented in publicly accessible literature, the core "(4-chloro-2-cyanophenoxy)" scaffold is a critical component in the synthesis of other complex bioactive molecules.

This guide provides an in-depth technical overview of the application of this structural motif, using the synthesis of the broad-spectrum fungicide Azoxystrobin as a primary, illustrative example. Azoxystrobin's synthesis involves the key intermediate 4-chloro-6-(2-cyanophenoxy)pyrimidine, which shares the essential phenoxy-nitrile structure with the topic compound.[1][2][3] The principles, reaction mechanisms, and protocols detailed herein are directly relevant to researchers in pharmaceutical and agrochemical development, offering a robust framework for utilizing this versatile chemical scaffold.

Physicochemical Properties of a Representative Intermediate

Understanding the physical and chemical properties of the starting materials is fundamental to successful process development and ensuring safety. Below is a summary for 4-Chlorophenoxyacetic Acid, a related precursor.

PropertyValueSource
Molecular Formula C₈H₇ClO₃Wikipedia[4]
Molar Mass 186.59 g/mol Wikipedia[4]
Appearance Slightly beige needlesCole-Parmer MSDS[5]
CAS Number 122-88-3Wikipedia[4]
Solubility Moderately soluble in waterAERU[6]
Primary Hazard IrritantPubChem[7]

Core Application: Synthesis of Azoxystrobin

The industrial synthesis of Azoxystrobin, methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate, is a prime example of convergent synthesis, where complex fragments are prepared separately before being coupled.[1] The "(4-chloro-2-cyanophenoxy)" moiety is introduced via the intermediate 4-chloro-6-(2-cyanophenoxy)pyrimidine .

Strategic Importance of the Intermediate

The 4-chloro-6-(2-cyanophenoxy)pyrimidine intermediate is crucial for several reasons:

  • Activation: The chlorine atom on the pyrimidine ring is an excellent leaving group, activated for nucleophilic aromatic substitution. This allows for the efficient coupling with the second major fragment of the final molecule.

  • Structural Contribution: It directly incorporates the 2-cyanophenoxy group, which is essential for the biological activity of Azoxystrobin, specifically its ability to inhibit mitochondrial respiration in fungi.

  • Synthetic Efficiency: Its use in a convergent synthesis strategy allows for parallel production of the two main precursors, increasing overall process efficiency.[1]

Logical Workflow for Azoxystrobin Synthesis

The following diagram illustrates a key pathway for the synthesis of Azoxystrobin, highlighting the central role of the 4-chloro-6-(2-cyanophenoxy)pyrimidine intermediate.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A 2-Chlorobenzonitrile C 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine A->C Coupling (Pd or Cu catalyst) B 4,6-Dihydroxypyrimidine B->C D 4-Chloro-6-(2-cyanophenoxy)pyrimidine (Key Intermediate) C->D Chlorination (e.g., POCl3) G Azoxystrobin D->G Final Coupling (Base, Catalyst) E o-Hydroxyphenylacetic acid F Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate E->F Multi-step synthesis F->G

Caption: Convergent synthesis pathway for Azoxystrobin.

Experimental Protocols

The following protocols are detailed representations of key steps in the synthesis of the 4-chloro-6-(2-cyanophenoxy)pyrimidine intermediate and its subsequent use.

Protocol 1: Synthesis of 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine

This step involves a coupling reaction to form the core phenoxy-pyrimidine structure. The choice of catalyst is critical for achieving high yield.[3]

Rationale: This protocol utilizes a palladium or copper-catalyzed coupling reaction, a common and effective method for forming C-O bonds between aryl halides and phenols. The use of a high-boiling point aprotic solvent facilitates the reaction, and alkaline conditions are necessary to deprotonate the hydroxyl groups of the pyrimidine.

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-chlorobenzonitrile, 4,6-dihydroxypyrimidine, and a palladium or copper catalyst.

  • Solvent and Base: Add a high-boiling-point aprotic solvent (e.g., N,N-dimethylformamide) and an appropriate base (e.g., potassium carbonate).

  • Reaction: Heat the mixture under a nitrogen atmosphere with vigorous stirring. The reaction temperature and time will depend on the specific catalyst and solvent used, but typically ranges from 100-150°C for several hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and inorganic salts. The filtrate containing the product can be carried forward to the next step.

Protocol 2: Chlorination to 4-Chloro-6-(2-cyanophenoxy)pyrimidine

This step converts the hydroxyl group on the pyrimidine ring to a chlorine atom, activating the intermediate for the final coupling reaction.[3]

Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The reaction often requires elevated temperatures to proceed to completion.

Step-by-Step Methodology:

  • Reactor Setup: In a well-ventilated fume hood, add the crude 4-hydroxy-6-(2-cyanophenoxy)pyrimidine from the previous step to a reaction vessel.

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃) to the vessel. An organic base like triethylamine may be added to facilitate the reaction.[3]

  • Reaction: Heat the mixture, typically to reflux, for 3-8 hours. The reaction should be conducted under a nitrogen atmosphere.[3]

  • Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to ice water. The product will precipitate and can be extracted with an organic solvent like dichloromethane. The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 4-chloro-6-(2-cyanophenoxy)pyrimidine can be purified by crystallization to obtain a light yellow solid.[2]

Analytical Quality Control

Rigorous analytical control is essential to ensure the purity and identity of the intermediate and final product. A combination of chromatographic and spectroscopic techniques is typically employed.

Workflow for Intermediate and Final Product Analysis

G cluster_0 Analysis Workflow Start Crude Product TLC TLC/HPLC (Reaction Monitoring & Purity) Start->TLC NMR ¹H NMR & ¹³C NMR (Structure Verification) TLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS FTIR FTIR Spectroscopy (Functional Group ID) MS->FTIR Final Pure Product Release FTIR->Final

Caption: Analytical workflow for quality control.

Key Analytical Parameters
Analytical TechniqueParameter MeasuredPurpose
HPLC/UPLC Purity (Area %), Impurity ProfileQuantify the purity of the intermediate and final product; identify and quantify any process-related impurities.
¹H and ¹³C NMR Chemical Shift, Coupling ConstantsConfirm the chemical structure and isomeric purity of the synthesized compounds.[3]
Mass Spectrometry (MS) Molecular Ion Peak (m/z)Verify the molecular weight of the target compound.
FTIR Spectroscopy Vibrational FrequenciesConfirm the presence of key functional groups (e.g., -C≡N, C-Cl, C-O-C).

Safety and Handling

Working with chlorinated and cyano-containing compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in designated containers.

  • Specific Hazards:

    • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

    • Cyano Compounds: Can be toxic if ingested or absorbed. The cyano group can potentially release hydrogen cyanide under acidic conditions.

Conclusion

The (4-chloro-2-cyanophenoxy) scaffold, exemplified by its role in the synthesis of Azoxystrobin, represents a valuable class of intermediates. The protocols and analytical methods outlined in this guide provide a comprehensive framework for researchers and scientists. By understanding the underlying chemical principles, reaction causality, and necessary safety precautions, professionals in drug development and agrochemical synthesis can effectively leverage these versatile building blocks to create complex, high-value molecules.

References

  • Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine.
  • Azoxystrobin synthesis method.
  • Azoxystrobin (Ref: ICI 5504). AERU (Agriculture & Environment Research Unit). [Link]

  • Method for preparing azoxystrobin and key intermediate thereof.
  • (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880. PubChem, National Institutes of Health. [Link]

  • 4-Chlorophenoxyacetic acid. Wikipedia. [Link]

  • (4-chlorophenoxy)acetic acid. AERU, University of Hertfordshire. [Link]

  • Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98%. Cole-Parmer. [Link]

Sources

Method

High-Throughput Synthesis and SAR Profiling of (4-Chloro-2-cyanophenoxy)acetic Acid Analogs

Application Note: AN-CHM-2026-04 Content Type: Detailed Protocol & Application Guide Target Audience: Medicinal Chemists, Agrochemical Researchers, Lead Optimization Scientists Abstract & Strategic Relevance The rise of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHM-2026-04

Content Type: Detailed Protocol & Application Guide Target Audience: Medicinal Chemists, Agrochemical Researchers, Lead Optimization Scientists

Abstract & Strategic Relevance

The rise of herbicide-resistant weed biotypes, particularly against standard auxinic herbicides like 2,4-D and dicamba, necessitates the exploration of novel structural scaffolds. This Application Note details the preparation and derivatization of (4-chloro-2-cyanophenoxy)acetic acid (CCPA) .

Structurally analogous to MCPA and 2,4-D, the CCPA scaffold replaces the ortho-methyl or ortho-chloro substituent with a cyano (nitrile) group . This modification alters the electronic density of the aromatic ring and the pKa of the carboxylic tail, potentially influencing binding affinity to the TIR1/AFB receptor complex and metabolic stability against cytochrome P450 degradation in resistant species.

This guide provides a self-validating workflow for synthesizing the core scaffold, generating a library of ester/amide analogs, and validating biological activity.

Mechanism of Action & Rationale

The Auxin Overdose Hypothesis: Like other phenoxy herbicides, CCPA analogs function as structural mimics of Indole-3-Acetic Acid (IAA). They act as "molecular glues," stabilizing the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and Aux/IAA transcriptional repressors.

Why the Cyano Group?

  • Bioisosterism: The nitrile group (-CN) acts as a pseudohalogen, mimicking the steric bulk of a chlorine atom but exerting a stronger electron-withdrawing effect (Hammett

    
     = 0.66 vs 0.23 for Cl).
    
  • Metabolic Blocking: The strong C-C bond of the nitrile group is resistant to oxidative dechlorination, a common resistance mechanism in weeds.

Diagram 1: Auxinic Herbicide Signaling Pathway

AuxinSignaling Herbicide CCPA Analog (Auxin Mimic) TIR1 TIR1/AFB (F-Box Receptor) Herbicide->TIR1 Binds AuxIAA Aux/IAA (Repressor Protein) TIR1->AuxIAA Recruits Ubiquitin Poly-Ubiquitination AuxIAA->Ubiquitin Tagged SCF SCF Complex (E3 Ligase) SCF->AuxIAA Associated Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Derepression GeneExp Gene Expression (ACS, NCED Upregulation) ARF->GeneExp Activation Death Physiological Response: Epinasty, Tissue Necrosis GeneExp->Death

Caption: The molecular cascade initiated by CCPA binding to TIR1, leading to lethal accumulation of ethylene and ABA.

Protocol 1: Synthesis of the Core Scaffold

Objective: Preparation of (4-chloro-2-cyanophenoxy)acetic acid via Williamson Ether Synthesis.

Materials
  • Precursor: 4-Chloro-2-cyanophenol (CAS: 13693-66-8).

  • Alkylating Agent: Chloroacetic acid (solid) or Methyl chloroacetate (liquid).

  • Base: Potassium Carbonate (

    
    , anhydrous) or Sodium Hydroxide (NaOH).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Catalyst: Tetrabutylammonium bromide (TBAB) - Optional phase transfer catalyst.

Step-by-Step Methodology
  • Activation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-cyanophenol (10.0 g, 65.1 mmol) in Acetonitrile (100 mL).

    • Add Potassium Carbonate (18.0 g, 130 mmol, 2.0 eq) in one portion.

    • Checkpoint: Stir at room temperature for 30 minutes. The suspension should turn yellow/orange, indicating phenoxide formation.

  • Alkylation:

    • Add Methyl chloroacetate (6.3 mL, 71.6 mmol, 1.1 eq) dropwise.

    • Add TBAB (1.0 g, 5 mol%) to accelerate the reaction.

    • Heat the mixture to Reflux (80-82°C) for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol spot (

      
      ) should disappear.
      
  • Hydrolysis (One-Pot):

    • Note: If using methyl chloroacetate, the ester must be hydrolyzed to the free acid.

    • Cool the mixture to 50°C. Add NaOH (aq, 10%) (50 mL).

    • Stir vigorously at 60°C for 1 hour.

  • Workup & Isolation:

    • Evaporate the organic solvent (MeCN) under reduced pressure.

    • Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove unreacted neutral impurities.

    • Acidification (Critical Step): Cool the aqueous layer in an ice bath.[1] Slowly add HCl (6M) dropwise until pH < 2.[2]

    • A thick white precipitate of (4-chloro-2-cyanophenoxy)acetic acid will form.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Data Specifications (Expected)
ParameterValue
Yield 85–92%
Appearance White to off-white crystalline solid
Melting Point 158–162°C
1H NMR (DMSO-d6)

13.1 (br s, 1H, COOH), 7.8 (d, 1H, Ar-H3), 7.6 (dd, 1H, Ar-H5), 7.1 (d, 1H, Ar-H6), 4.8 (s, 2H, O-CH2).

Protocol 2: Library Generation (Derivatization)

Objective: To synthesize lipophilic esters (for foliar uptake) and amine salts (for aqueous formulations).

Workflow Diagram

SynthesisWorkflow Start 4-Chloro-2-cyanophenol Step1 Etherification (Cl-CH2-COOMe / K2CO3) Start->Step1 Inter Intermediate Ester Step1->Inter Hydrol Hydrolysis (NaOH / H3O+) Inter->Hydrol Core CCPA SCAFFOLD (Free Acid) Hydrol->Core Deriv1 Esterification (ROH / SOCl2) Core->Deriv1 Deriv2 Salt Formation (HNR2) Core->Deriv2 Prod1 Analog A: 2-Ethylhexyl Ester Deriv1->Prod1 Prod2 Analog B: DMA Salt Deriv2->Prod2

Caption: Synthetic route from precursor phenol to lipophilic and hydrophilic herbicide analogs.

Method A: Synthesis of the 2-Ethylhexyl Ester (Prodrug)

Rationale: Free acids penetrate the waxy leaf cuticle poorly. Esters are lipophilic, penetrating rapidly before being hydrolyzed back to the active acid inside the plant.

  • Chlorination:

    • Suspend CCPA (2.11 g, 10 mmol) in dry Toluene (20 mL).

    • Add Thionyl Chloride (1.5 mL, 20 mmol) and a drop of DMF.

    • Reflux for 2 hours until gas evolution (

      
      ) ceases.
      
    • Evaporate excess

      
       to obtain the crude acid chloride.
      
  • Esterification:

    • Redissolve the acid chloride in Dichloromethane (DCM) (20 mL).

    • Add 2-Ethylhexanol (1.3 g, 10 mmol) and Triethylamine (1.5 mL) at 0°C.

    • Stir at room temperature for 4 hours.

  • Workup:

    • Wash with water, NaHCO3 (sat), and Brine. Dry over MgSO4.

    • Concentrate to yield the viscous oil ester.

Method B: Synthesis of Dimethylamine Salt (Aqueous Formulation)

Rationale: High water solubility is required for tank-mix compatibility.

  • Dissolve CCPA (1.0 eq) in a minimal amount of Isopropanol .

  • Add Dimethylamine (40% aq) (1.05 eq) dropwise while stirring.

  • Evaporate solvent or precipitate with Acetone to obtain the crystalline salt.

Protocol 3: Biological Evaluation (Root Growth Assay)

Objective: Quantify herbicidal activity via


 (Growth Reduction 50%) determination.
Experimental Setup
  • Test Species: Arabidopsis thaliana (Col-0) or Cucumis sativus (Cucumber - sensitive dicot).

  • Media: Murashige and Skoog (MS) agar plates supplemented with sucrose (1%).

  • Treatment:

    • Prepare stock solutions of CCPA analogs in DMSO.

    • Add to molten agar to achieve final concentrations: 0, 0.01, 0.1, 1.0, 10, 100

      
      .
      
    • Include 2,4-D as a positive control.

Procedure
  • Sterilize seeds and stratify at 4°C for 2 days.

  • Plate seeds on treated agar (vertical orientation).

  • Grow in a phytotron (22°C, 16h light) for 7 days.

  • Measurement: Scan plates and measure primary root length using ImageJ software.

Data Analysis
  • Plot Root Length vs. Log[Concentration].

  • Calculate

    
     using a four-parameter logistic regression.
    
  • Interpretation: A lower

    
     indicates higher potency. If CCPA analogs show 
    
    
    
    < 2,4-D in resistant biotypes, the cyano-substitution is validated.

Safety & Handling

  • Chemical Hazards: (4-chloro-2-cyanophenoxy)acetic acid is a skin and eye irritant. Precursors (phenols) are toxic if absorbed. Wear nitrile gloves and safety goggles.

  • Environmental: Auxinic herbicides are potent at low doses. Triple rinse all glassware. Do not discharge waste into sinks; use dedicated organic waste streams to prevent contamination of local water supplies (which could damage non-target crops).

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[3][4][5] Pest Management Science, 66(2), 113-120.[3] Link

  • Tan, X., et al. (2007).[5][6] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[7][3] Nature, 446, 640–645. Link

  • BenchChem. (2025).[8] Application Notes and Protocols for Williamson Ether Synthesis. BenchChem Protocols. Link

  • Cobb, A. & Reade, J. (2010). Herbicides and Plant Physiology. 2nd Edition. Wiley-Blackwell. (Standard text for herbicide physiology).
  • PubChem. (2025).[9] Compound Summary: (4-chloro-2-methylphenoxy)acetic acid (MCPA - Structural Analog).[9] National Library of Medicine. Link

  • Mithöfer, A. & Boland, W. (2012). Plant Defense Against Herbivory: Chemical Aspects. Annual Review of Plant Biology. (Discusses nitrile turnover in plant metabolism). Link

Sources

Application

Storage and handling protocols for (4-chloro-2-cyanophenoxy)acetic acid

Application Note: Storage, Handling, and Preparation Protocols for (4-Chloro-2-cyanophenoxy)acetic Acid Executive Summary & Physicochemical Profile (4-chloro-2-cyanophenoxy)acetic acid is a highly functionalized aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Preparation Protocols for (4-Chloro-2-cyanophenoxy)acetic Acid

Executive Summary & Physicochemical Profile

(4-chloro-2-cyanophenoxy)acetic acid is a highly functionalized aromatic building block utilized extensively in medicinal chemistry, agrochemical development, and organic synthesis. Featuring a phenoxyacetic acid core substituted with a chlorine atom and a cyano (nitrile) group, this compound frequently appears as both a free base and a hydrochloride salt (CAS: 1965305-23-0)[1]. The presence of orthogonal reactive sites—the carboxylic acid for amidation, the nitrile for reduction or tetrazole formation, and the aryl chloride for cross-coupling—makes it a versatile intermediate[2]. However, these same functional groups dictate strict storage and handling parameters to prevent premature degradation.

Table 1: Physicochemical Properties & Handling Implications

PropertyValueRationale / Implication
Chemical Formula C9H6ClNO3 (Free Base)Determines exact mass for mass spectrometry and elemental analysis.
Molecular Weight 211.60 g/mol (Free Base); 248.06 g/mol (HCl Salt)[3]Crucial for accurate molarity calculations during stock preparation.
Functional Groups Aryl chloride, Nitrile, Carboxylic acid, EtherDictates solubility, reactivity, and specific degradation pathways.
pKa (Estimated) ~3.0 - 3.5Acidic nature requires basic or highly polar organic solvents for complete dissolution.

Mechanistic Rationale for Storage Conditions

To maintain scientific integrity across experimental replicates, it is essential to understand why specific storage conditions are mandated. The storage protocol is designed to arrest three primary degradation pathways:

  • Hydrolytic Degradation of the Cyano Group: Nitriles are highly susceptible to hydrolysis in the presence of ambient moisture, particularly under extremes of pH. Water ingress catalyzes the conversion of the cyano group (-C≡N) to a primary amide (-CONH2). Therefore, the compound must be stored in a tightly sealed container inside a desiccator.

  • Thermal Stability: While the solid powder is generally stable at room temperature for short durations, long-term storage must be maintained at 2°C to 8°C . Elevated temperatures increase the kinetic rate of auto-oxidation and potential decarboxylation of the acetic acid moiety.

  • Photo-Dehalogenation: Halogenated aromatic rings, similar to other chlorophenoxyacetic acids like 2,4-D[4], can undergo UV-mediated photo-dehalogenation. Exposure to direct light can cleave the carbon-chlorine bond, generating radical species that lead to dimerization. Storage in amber vials or dark environments is strictly required.

Degradation A (4-Chloro-2-cyanophenoxy)acetic acid [Target API] B Moisture / High pH (Hydrolysis) A->B H2O D UV Light (Photo-dehalogenation) A->D hv C Amide Degradant [+18 Da] B->C E Dechlorinated Radical [Dimerization Risk] D->E

Primary chemical degradation pathways of (4-chloro-2-cyanophenoxy)acetic acid.

Handling & Safety Protocols

Drawing parallels from established safety data for related phenoxyacetic acid derivatives[5], (4-chloro-2-cyanophenoxy)acetic acid must be handled with rigorous safety measures to prevent exposure and contamination.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a chemically resistant lab coat.

  • Engineering Controls: All weighing and transfer operations must occur within a Class II biological safety cabinet or a chemical fume hood. The powder form poses a risk of respiratory irritation.

  • Spill Mitigation: In the event of a powder spill, do not sweep dry. Cover the spill with a damp absorbent pad (using a dilute basic solution like 0.1 M Na2CO3 to convert the acid to its highly soluble sodium salt), wipe inward, and dispose of in designated hazardous chemical waste.

Solubilization & Stock Solution Preparation

The presence of the carboxylic acid makes this compound poorly soluble in neutral water but highly soluble in polar aprotic solvents and basic aqueous buffers.

Table 2: Solubility Matrix

SolventSolubility ProfileRecommended Use
DMSO (Dimethyl Sulfoxide) High (>30 mg/mL)Primary choice for in vitro biological assays and long-term stock storage.
DMF (Dimethylformamide) High (>30 mg/mL)Alternative for chemical synthesis workflows.
0.1 M NaOH / PBS (pH > 7.2) Moderate to HighAqueous assays; requires pre-forming the sodium salt.
Water (pH 7.0) Low (<1 mg/mL)Not recommended for direct dissolution.

Step-by-Step Protocol: Preparation of a 10 mM Master Stock in DMSO

  • Equilibration: Remove the vial from 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, initiating nitrile hydrolysis.

  • Weighing: Accurately weigh 2.12 mg of the free base (or 2.48 mg of the HCl salt[3]) using an analytical balance (0.01 mg precision).

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the mixture for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes. Do not heat the sonicator bath.

  • Visual Validation (Self-Validating Step): Hold the vial against a light source. The resulting solution must be completely transparent and colorless to pale yellow. Any turbidity indicates incomplete dissolution or moisture-induced precipitation, requiring re-sonication or disposal.

  • Aliquoting: Divide the stock into 50 µL aliquots in tightly sealed, low-bind amber microcentrifuge tubes.

  • Storage: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can precipitate the compound and alter the effective concentration.

Workflow A Remove from 2-8°C Storage B Equilibrate to RT (30 min) [Prevents Condensation] A->B C Weigh in Fume Hood B->C D Dissolve in Anhydrous DMSO C->D E Vortex / Sonicate (No Heat) D->E F Aliquot & Store at -20°C E->F

Standard operating procedure for stock solution preparation and storage.

Analytical Quality Control Workflow

To ensure the trustworthiness of experimental results, the integrity of the compound must be periodically verified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Chromatographic Conditions: Use a C18 reverse-phase column. The mobile phase should consist of Water (A) and Acetonitrile (B), both supplemented with 0.1% Formic Acid. Causality: The acidic modifier suppresses the ionization of the carboxylic acid during chromatography, ensuring sharp peak shape and preventing peak tailing.

  • Mass Spectrometry (ESI): Operate in Negative Ion Mode (ESI-) . The compound will readily lose a proton to form the[M-H]- anion. For the free base (MW 211.60), look for the corresponding m/z peak at ~210.6.

  • Self-Validation Check: Scan for m/z ~228.6 in negative mode. The presence of this mass indicates that the cyano group has hydrolyzed to an amide (+18 Da). If this peak constitutes >5% of the total ion chromatogram (TIC) area, the stock has degraded and must be discarded.

References

  • (4-Chloro-2-cyanophenoxy)acetic acid hydrochloride | AK Scientific, Inc. |1

  • (4-Chloro-2-cyanophenoxy)acetic acid hydrochloride - Product Details | Fluorochem | 2

  • 2,4-Dichlorophenoxyacetic acid - Chemical Properties and Handling | Wikipedia | 4

  • 2,4-Dichlorophenoxy Acetic Acid (CAS 94-75-7) Technical Information | Cayman Chemical |5

  • 2-(4-chloro-2-cyanophenoxy)acetic acid;hydrochloride - Molecular Weight Data | AK Scientific, Inc. | 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for (4-chloro-2-cyanophenoxy)acetic acid

Status: Active Ticket ID: SOL-CN-4CL-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SOL-CN-4CL-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 27, 2026[1]

Executive Summary

(4-chloro-2-cyanophenoxy)acetic acid is a functionalized phenoxyacetic acid derivative sharing structural homology with synthetic auxins (like 2,4-D and MCPA) and PPAR agonists.[1] Its solubility profile is dominated by the carboxylic acid moiety (pKa ≈ 2.8–3.[1]2) and the lipophilic aromatic core.[1]

The Central Challenge: This compound behaves as a hydrophobic weak acid .[1] It is soluble in organic solvents but prone to rapid precipitation ("crashing out") in aqueous environments if the pH drops below its pKa, or if the ionic strength triggers "salting out."

This guide provides validated protocols to overcome these physicochemical barriers in cellular assays, stock preparation, and in vivo formulations.

Module 1: Stock Solution Preparation

User Question:

"I tried dissolving the powder directly in water/PBS, but it floats or forms clumps. How do I make a stable stock?"

Technical Diagnosis:

The protonated form of (4-chloro-2-cyanophenoxy)acetic acid has high lattice energy and low hydrophilicity.[1] The electron-withdrawing cyano (-CN) and chloro (-Cl) groups increase the acidity slightly compared to unsubstituted phenoxyacetic acid, but the molecule remains lipophilic (LogP ≈ 2.0–2.5). Direct aqueous dissolution is thermodynamically unfavorable.[1]

Protocol: The Organic Stock Method

Recommended Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (absolute).[1]

  • Weighing: Weigh the target mass into a glass vial (avoid polystyrene).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Note: DMSO is preferred over ethanol for long-term storage due to lower volatility.[1]

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent micro-precipitation.

Solubility Compatibility Table

SolventSolubility RatingMax Conc. (Est.)[1][2]Application
DMSO Excellent>100 mMStock solutions, Cellular assays
Ethanol (100%) Good~50 mMStock solutions, Rapid evaporation
DMF Excellent>100 mMChemical synthesis
Water (pH < 3) Insoluble<0.1 mMDO NOT USE
PBS (pH 7.4) Moderate*1–5 mMWorking solution (requires predissolution)

*Only soluble if predissolved in organic solvent or converted to salt form.

Module 2: Aqueous Dilution & pH Management

User Question:

"When I dilute my DMSO stock into cell culture media, the solution turns cloudy. What is happening?"

Technical Diagnosis:

This is the "pH Trap." The carboxylic acid group (-COOH) must be deprotonated to the carboxylate anion (-COO⁻) to be water-soluble.[1]

  • Mechanism: When you spike a high-concentration DMSO stock into a buffer, if the local concentration exceeds the solubility limit before the molecule can ionize, it aggregates.

  • Critical Factor: The pH of your final buffer must be > 1 unit above the pKa (Target pH > 4.5).[1]

Troubleshooting Flowchart (DOT Visualization)

SolubilityLogic Start Dilution Issue: Precipitation in Media CheckpH Check Buffer pH Start->CheckpH IsAcidic pH < 4.0 CheckpH->IsAcidic Acidic Environment IsNeutral pH > 7.0 CheckpH->IsNeutral Physiological Range ActionAcid Action: Adjust pH with NaOH or Switch Buffer IsAcidic->ActionAcid Correction ResultPrecip Result: Insoluble (Protonated) IsAcidic->ResultPrecip Protonation ActionSlow Action: Stepwise Dilution (Intermediate Step) IsNeutral->ActionSlow High DMSO Spike? ResultSoluble Result: Soluble (Anionic Form) ActionAcid->ResultSoluble ActionSlow->ResultSoluble Prevents Shock Aggregation

Caption: Decision logic for troubleshooting precipitation events during aqueous dilution.

Protocol: The "Step-Down" Dilution Method

To avoid precipitation shock in sensitive assays (e.g., cell culture):

  • Prepare Intermediate: Dilute the DMSO stock 1:10 into a protein-free buffer (like PBS) first. Vortex immediately.

    • Why? Proteins in media can sometimes nucleate precipitation if the solvent concentration is too high locally.[1]

  • Check Clarity: Ensure the intermediate is clear.

  • Final Dilution: Add the intermediate to the final media.

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.[1]

Module 3: In Vivo Formulation

User Question:

"I need to dose mice at 10 mg/kg. DMSO is too toxic.[1] What vehicle should I use?"

Technical Diagnosis:

For animal studies, you need a high load (concentration) without toxic organic solvents. You must exploit the Salt Formation or Encapsulation strategy.[1]

Option A: The Sodium Salt Method (True Solution)

Convert the acid to its sodium salt in situ.[1]

  • Weigh the compound.[1][3]

  • Add 1.0 equivalent of NaOH (from a 1M stock).

  • Add Saline (0.9% NaCl) to volume.

  • Verify pH: Ensure pH is 7.0–8.0. If pH is too high, back-titrate carefully with dilute HCl, but do not drop below pH 6.[1]

Option B: Cyclodextrin Encapsulation (Preferred)

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) creates a hydrophobic pocket for the drug while presenting a hydrophilic exterior.[1]

Protocol:

  • Prepare 20% (w/v) HP-β-CD in sterile water or saline.[1]

  • Dissolve the compound in a minimal volume of DMSO (e.g., 2% of final volume).[1]

  • Slowly add the DMSO concentrate to the cyclodextrin solution with constant stirring.

  • Sonicate for 10–15 minutes.

  • Filter sterilize (0.22 µm).[1]

Vehicle Comparison Matrix
VehicleRouteProsCons
PBS + 5% DMSO IP / IVSimple preparationDMSO toxicity limits dose volume
0.5% Methylcellulose Oral (PO)High capacity (Suspension)Variable bioavailability; requires homogenization
20% HP-β-CD IP / IV / POExcellent bioavailability; Low toxicityCostly; requires formulation time
Corn Oil IP / PODissolves lipophiles wellSlow absorption; depot effect

FAQ: Frequently Asked Questions

Q: Can I autoclave the stock solution? A: No. Phenoxyacetic acid derivatives can decarboxylate or hydrolyze under high heat/pressure.[1] Use 0.22 µm syringe filters (PTFE or Nylon) for sterilization.[1]

Q: The solution turned yellow after a month. Is it safe? A: A yellow tint often indicates oxidation of the phenolic ether linkage or contaminants.[1] Check purity via HPLC. If >95% pure, it may still be usable, but fresh stock is recommended for critical assays.

Q: Why does the compound precipitate in DMEM but not PBS? A: DMEM contains divalent cations (Ca²⁺, Mg²⁺). While rare for this specific derivative, some phenoxyacetic acids can form insoluble calcium salts at high concentrations.[1] Use Ca/Mg-free PBS for the initial dilution step.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 248357, [4-Chloro-2-(chloromethyl)phenoxy]acetic acid. Retrieved from [Link]

    • Note: Used as a primary structural reference for physicochemical properties of chlorophenoxyacetic acid derivatives.[1]

  • Source for standard solubility protocols (DMSO/Ethanol/PBS) applicable to phenoxyacetic acid analogs.
  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press.[1]

    • Authoritative text on pKa-dependent solubility profiles of weak acids.
    • Verification of commercial availability and solid-state properties.[1]

Sources

Optimization

Thermal stability and degradation of (4-chloro-2-cyanophenoxy)acetic acid

This guide serves as a specialized technical resource for researchers working with (4-chloro-2-cyanophenoxy)acetic acid . As this compound is often a research-grade intermediate rather than a commodity chemical, this gui...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with (4-chloro-2-cyanophenoxy)acetic acid . As this compound is often a research-grade intermediate rather than a commodity chemical, this guide synthesizes empirical data from homologous phenoxyacetic acids (like 4-CPA and MCPA) with the specific reactivity profiles of benzonitriles.

Thermal Stability, Degradation Pathways, and Troubleshooting

Status: Research Grade / Intermediate Chemical Class: Halogenated Phenoxyacetic Acid / Benzonitrile Derivative Primary Risk Factor: Nitrile Hydrolysis & Decarboxylation

Part 1: Thermal Stability Profile

Expert Insight: The stability of this molecule is defined by the competition between the robust ether linkage and the labile acetic acid tail/cyano group. Unlike standard herbicides (e.g., 2,4-D), the cyano group introduces a specific sensitivity to pH-driven hydrolysis.

Thermal Phase Transitions
ParameterPredicted RangeScientific Basis
Melting Point 145°C – 160°C Higher than MCPA (119°C) due to the polar cyano group increasing lattice energy; likely similar to 4-CPA (158°C).
Onset of Degradation > 170°C Phenoxyacetic acids typically undergo thermal decarboxylation slightly above their melting points.
Flash Point N/A (Solid) Decomposes before volatilization. Dust explosion hazard exists if micronized.
Critical Degradation Zones
  • Zone A (Ambient - 100°C): Stable in solid state. In solution, stability is strictly pH-dependent (see Hydrolysis).

  • Zone B (145°C - 170°C): Melting/Phase Change. Brief excursions are acceptable (e.g., melting point apparatus), but prolonged holding causes darkening (oxidation).

  • Zone C (> 170°C): Irreversible Degradation.

    • Primary Mechanism:[1] Decarboxylation (Loss of

      
      ).
      
    • Secondary Mechanism: Nitrile thermal elimination (release of toxic HCN gas in extreme pyrolysis).

Part 2: Degradation Pathways (Visualized)

The following diagram maps the causality of degradation. Use this to diagnose "ghost peaks" in your chromatograms.

DegradationPathways Parent (4-Chloro-2-cyanophenoxy) acetic acid Amide Intermediate: Primary Amide Parent->Amide Acid/Base Hydrolysis (pH <3 or >9) Phenol Degradant B: 4-Chloro-2-cyanophenol Parent->Phenol Thermal Decarboxylation (>170°C) CO2 Gas: CO2 Parent->CO2 Heat Dechlor Degradant C: Dechlorinated analogs Parent->Dechlor UV Exposure (Ether cleavage) DiAcid Degradant A: (4-Chloro-2-carboxyphenoxy) acetic acid Amide->DiAcid Prolonged Hydrolysis

Figure 1: Mechanistic degradation pathways. The Nitrile-to-Acid hydrolysis (Yellow path) is the most common "wet chemistry" error, while Decarboxylation (Red path) is the primary thermal failure mode.

Part 3: Troubleshooting Guide (Q&A)

Category A: Purity & Chromatography Issues

Q1: I see a new peak eluting earlier than my main peak in Reverse Phase HPLC. What is it?

  • Diagnosis: This is likely the Amide or Dicarboxylic acid hydrolysis product.

  • The Science: The cyano group (-CN) is polar, but if it hydrolyzes to a carboxylic acid (-COOH), the molecule becomes significantly more polar (especially at neutral pH where it ionizes), causing it to elute faster on C18 columns.

  • Action: Check your solvent pH. Avoid storing samples in basic buffers (>pH 8) or strong acids for long periods. Prepare fresh samples in neutral acetonitrile/water.

Q2: My sample has turned from white to a light pink/brown color during storage.

  • Diagnosis: Photo-oxidation or Phenolic degradation.

  • The Science: Phenoxy compounds are susceptible to ether cleavage under UV light. The resulting phenol (4-chloro-2-cyanophenol) oxidizes rapidly to form quinone-like colored species.

  • Action: Verify storage conditions. Ensure the container is amber glass and stored in the dark. If the purity is >98% by HPLC, the color is likely a trace surface impurity and may be removed by a simple recrystallization (e.g., from Ethanol/Water).

Category B: Solubility & Formulation

Q3: The compound precipitates out of my buffer solution after 24 hours.

  • Diagnosis: "Salting out" or pH drift.

  • The Science: As a free acid, this compound has low water solubility. It relies on ionization (forming the carboxylate salt) to stay in solution. If the pH drops below the pKa (approx. 3.0 - 3.5 for the acetic acid tail), the free acid regenerates and precipitates.

  • Action: Measure the pH of the supernatant. Ensure the buffer capacity is sufficient to maintain pH > 5.0.

Q4: Can I autoclave this compound for sterilization?

  • Diagnosis: High Risk.

  • The Science: Autoclaving (121°C, 15 psi) combines heat with moisture. While the ether bond is stable, the cyano group is highly susceptible to hydrolysis under these conditions, potentially converting to the amide.

  • Action: Do not autoclave. Use sterile filtration (0.22 µm PES or PTFE membrane) for liquid solutions.

Part 4: Validated Handling Protocols

Protocol 1: Thermal Stability Validation (Quick Test)

Before scaling up reactions or drying large batches, validate the material's thermal limit.

  • Instrument: DSC (Differential Scanning Calorimetry) or Melting Point Apparatus.

  • Procedure: Ramp temperature at 10°C/min from 50°C to 200°C.

  • Pass Criteria: Sharp endothermic peak (Melting) with no exothermic events (Decomposition) prior to melting.

  • Fail Criteria: Onset of browning or gas evolution (bubbling) below 140°C indicates high impurity levels (likely residual catalyst or phenol precursors) catalyzing degradation.

Protocol 2: Storage & Shelf-Life
  • Temperature: 2°C to 8°C (Refrigerated) is recommended to inhibit hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen if long-term reference standard stability is required.

  • Container: Amber borosilicate glass with PTFE-lined cap. Avoid metal containers (risk of Lewis-acid catalyzed cleavage).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum and Data for [(4-Chloro-o-tolyl)oxy]acetic acid (MCPA - Analogous Structure). NIST WebBook. Link

  • PubChem (NIH). 4-Chlorophenoxyacetic acid (4-CPA) - Compound Summary. CID 26229.[2] Link

  • US EPA. Reregistration Eligibility Decision (RED): 4-Chlorophenoxyacetic Acid.[2] EPA Archives. Link

  • ChemicalBook. 2-Cyanophenol Properties and Stability (Precursor Data). CAS 611-20-1.[3] Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Chlorophenoxyacetic acid.Link

Sources

Troubleshooting

Minimizing side reactions in (4-chloro-2-cyanophenoxy)acetic acid synthesis

Introduction Welcome to the Technical Support Center. You are likely here because your synthesis of (4-chloro-2-cyanophenoxy)acetic acid is suffering from low yields, "gummy" impurities, or spectroscopic data indicating...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of (4-chloro-2-cyanophenoxy)acetic acid is suffering from low yields, "gummy" impurities, or spectroscopic data indicating the loss of the nitrile group.

This synthesis relies on a Williamson Ether Synthesis (


) between 4-chloro-2-cyanophenol  (also known as 5-chloro-2-hydroxybenzonitrile) and an alkylating agent (chloroacetic acid or ethyl chloroacetate). While theoretically simple, the presence of the nitrile (-CN)  moiety introduces a "ticking clock"—it is highly susceptible to hydrolysis under the very basic conditions required to deprotonate the phenol.

This guide prioritizes chemoselectivity : driving the


-alkylation while keeping the nitrile intact.

Module 1: Critical Impurity Control (Nitrile Stability)

Q: Why does my NMR show amide peaks ( ) instead of the nitrile?

A: You are likely using aqueous strong bases (NaOH/KOH) at reflux.

The nitrile group at the ortho position is electronically activated by the electron-withdrawing oxygen, making it susceptible to nucleophilic attack by hydroxide ions. If you reflux in aqueous NaOH, you will hydrolyze the nitrile to an amide (4-chloro-2-carbamoylphenoxyacetic acid) or fully to the carboxylic acid.

The Fix: Anhydrous Carbonate Method Switch from strong hydroxide bases to a weaker, anhydrous carbonate system.

  • Base: Potassium Carbonate (

    
    ).[1][2] It is strong enough to deprotonate the phenol (
    
    
    
    ) but poor at hydrolyzing nitriles in aprotic solvents.
  • Solvent: Acetone (reflux at 56°C) or DMF (heated to 60-80°C).

  • Mechanism: The carbonate acts as a proton scavenger, generating the phenoxide in situ without a high concentration of free hydroxide.

Q: I see a "dimer" impurity. What is it?

A: This is likely the self-condensation of chloroacetic acid or double alkylation. If you add the chloroacetic acid too fast or in a large excess, it can react with itself. However, a more common impurity in this specific synthesis is


-alkylation  (ring alkylation) vs 

-alkylation, though the electron-withdrawing nitrile and chlorine groups on the ring largely suppress

-alkylation.

The Fix: Stoichiometry Control

  • Use a 1.1 : 1.0 ratio of Chloroacetic acid : Phenol.

  • Add the chloroacetic acid slowly to the pre-stirred phenol/base mixture.

Module 2: Reaction Optimization (The Core)

Q: The reaction is too slow. Can I just increase the temperature?

A: Increasing temperature risks nitrile hydrolysis. Use a catalyst instead.

Chloroacetic acid is a secondary-tier electrophile (chloride is a poorer leaving group than bromide or iodide). Instead of cranking the heat (which kills your nitrile), use the Finkelstein Modification .

The Protocol: Catalytic Iodide Add 5-10 mol% Potassium Iodide (KI) to the reaction.

  • KI reacts with Chloroacetic acid to form Iodoacetic acid in situ.

  • Iodide is a much better leaving group than chloride.

  • The phenoxide attacks the Iodoacetic acid rapidly.

  • The iodide is regenerated, creating a catalytic cycle.

Q: Which solvent gives the best selectivity?

A: Polar Aprotic solvents are required. Protic solvents (Ethanol, Water) solvate the phenoxide anion, reducing its nucleophilicity (making it "lazy"). Polar aprotic solvents leave the anion "naked" and reactive.[1]

SolventReactivityNitrile Stability RiskRecommendation
Water LowHigh (Hydrolysis)Avoid
Ethanol LowModerate (Solvolysis)Avoid
Acetone MediumLowPreferred (Lab Scale)
DMF HighLowPreferred (Scale-up)
MEK MediumLowGood alternative to Acetone

Module 3: Visualization & Logic

Pathway Analysis: The Competition

The following diagram illustrates the competition between the desired


 ether formation and the unwanted nitrile hydrolysis.

ReactionPathway Start 4-chloro-2-cyanophenol + Chloroacetic Acid Condition_A Condition A: K2CO3 / Acetone / KI (Anhydrous) Start->Condition_A Condition_B Condition B: NaOH / H2O / Reflux (Aqueous) Start->Condition_B Product TARGET: (4-chloro-2-cyanophenoxy) acetic acid Condition_A->Product Major Pathway (O-Alkylation) SideProduct IMPURITY: Amide/Acid Hydrolysis (Loss of CN) Condition_A->SideProduct Minor (<1%) Condition_B->Product Minor Condition_B->SideProduct Major Pathway (Hydrolysis)

Figure 1: Reaction pathway divergence based on base/solvent selection. Green path indicates the optimized protocol.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current batch failure.

Troubleshooting Start Issue Detected CheckNMR Check 1H NMR / IR Start->CheckNMR CN_Gone Nitrile Peak Missing? (IR: ~2230 cm-1) CheckNMR->CN_Gone Yes StartMat Starting Material Remaining? CheckNMR->StartMat No, CN present Soln_Hydrolysis CAUSE: Hydrolysis ACTION: Switch to K2CO3/Acetone Remove water. CN_Gone->Soln_Hydrolysis Yes Soln_Incomplete CAUSE: Low Reactivity ACTION: Add KI catalyst Switch to DMF. StartMat->Soln_Incomplete Yes Soln_Workup CAUSE: Workup Issue ACTION: Check pH during extraction. Product is acidic. StartMat->Soln_Workup No (Low Yield only)

Figure 2: Diagnostic logic for common synthesis failures.

Module 4: Validated Experimental Protocol

Objective: Synthesis of (4-chloro-2-cyanophenoxy)acetic acid (10 mmol scale).

  • Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Solvation: Add 4-chloro-2-cyanophenol (1.54 g, 10 mmol) and Acetone (anhydrous, 20 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , anhydrous, 2.07 g, 15 mmol). Stir at Room Temp for 15 mins. The mixture may turn yellow (phenoxide formation).
    
  • Catalysis: Add Potassium Iodide (KI, 0.16 g, 1 mmol).

  • Alkylation: Add Ethyl Chloroacetate (1.35 g, 11 mmol) or Chloroacetic acid (dissolved in minimal acetone).

    • Note: Using the ethyl ester is often easier; it can be hydrolyzed to the acid carefully later, or if using chloroacetic acid directly, ensure strict stoichiometry.

  • Reflux: Heat to mild reflux (56°C) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup (Purification):

    • Evaporate Acetone.

    • Resuspend residue in water (20 mL).

    • If using Chloroacetic Acid: The solution will be basic (

      
      ). Wash with Ethyl Acetate (removes unreacted neutral impurities).
      
    • Acidify the aqueous layer to

      
       with 1M HCl. The product will precipitate.[3][4]
      
    • Filter or extract with Ethyl Acetate.

References

  • Williamson Ether Synthesis Mechanism. Master Organic Chemistry. [Link]

  • Hydrolysis of Nitriles to Amides/Acids. Chemistry Steps. [Link]

  • Phenoxyacetic Acid Derivative Synthesis (Patent WO2013056488A1).
  • PubChem Compound Summary: Phenoxyacetic Acid Derivatives. National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Purification of (4-chloro-2-cyanophenoxy)acetic acid

Executive Summary The purification of (4-chloro-2-cyanophenoxy)acetic acid presents a distinct set of challenges compared to its non-cyano analogs (e.g., MCPA or 2,4-D). The presence of the ortho-cyano group introduces t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of (4-chloro-2-cyanophenoxy)acetic acid presents a distinct set of challenges compared to its non-cyano analogs (e.g., MCPA or 2,4-D). The presence of the ortho-cyano group introduces two critical variables:

  • Enhanced Acidity of Impurities: The electron-withdrawing nitrile group significantly lowers the pKa of the starting phenol (5-chloro-2-hydroxybenzonitrile), making standard acid/base separations tighter.

  • Hydrolytic Instability: The nitrile moiety is susceptible to hydrolysis under the strong acid/base reflux conditions often used to synthesize phenoxyacetic acids, potentially degrading the product into the amide or dicarboxylic acid.

This guide provides a self-validating purification workflow designed to isolate high-purity material while preserving the integrity of the cyano group.

Module 1: The "pH Swing" Extraction (Primary Purification)

The Challenge: Separation of the product from unreacted 5-chloro-2-hydroxybenzonitrile. The Science: Standard phenols have a pKa ~10, while carboxylic acids have a pKa ~3–4. This large


pKa usually allows for easy separation using weak bases. However, the ortho-cyano group on your starting phenol stabilizes the phenoxide anion, dropping its pKa to ~6–7. This proximity to the carboxylic acid's pKa means standard NaOH washes will extract both the product and the impurity.
Protocol: Differential pH Extraction

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (

    
    )[1]
    
  • 1M Hydrochloric Acid (HCl)[2]

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL/g of crude).

  • The "Bicarb" Wash (Critical Step):

    • Extract the organic phase with Saturated

      
        (2 x 10 mL).[1]
      
    • Mechanism:[3][4][5][6]

      
       (pH ~8.5) will deprotonate the carboxylic acid (Product), moving it to the Aqueous Phase .
      
    • Nuance: While the starting phenol is acidic, it is less likely to fully ionize in bicarbonate compared to strong bases like NaOH.

    • Troubleshooting: If the phenol is co-extracting, adjust the aqueous extract pH to 5.5–6.0 using dilute HCl. At this pH, the carboxylic acid (pKa ~3) remains soluble (ionized), but the phenol (pKa ~7) reprotonates and becomes insoluble in water (oiling out or extracting back into organic).

  • Organic Wash: Wash the combined aqueous extracts with fresh EtOAc to remove entrained neutral impurities.

  • Precipitation:

    • Cool the aqueous phase to 0–5°C.

    • Slowly acidify with 6M HCl to pH 1.

    • Observation: The product should precipitate as a white/off-white solid.

Visual Logic: The Separation Pathway

pH_Swing cluster_warning Critical Control Point Start Crude Mixture (Product + Phenol + Impurities) Solvent Dissolve in EtOAc Start->Solvent Bicarb Extract with Sat. NaHCO3 Solvent->Bicarb OrgPhase Organic Phase (Contains Phenol & Neutrals) Bicarb->OrgPhase Phenol stays (mostly) AqPhase Aqueous Phase (Contains Product as Carboxylate) Bicarb->AqPhase Product ionizes Wash Back-wash Aq with EtOAc AqPhase->Wash Acidify Acidify to pH 1 (HCl) Temp < 10°C Wash->Acidify Precip Precipitate Product Acidify->Precip

Caption: Flowchart demonstrating the differential solubility logic. The use of Bicarbonate (weak base) is the filter that rejects the phenolic impurity.

Module 2: Crystallization & Polishing

The Challenge: The product "oils out" (forms a liquid blob) instead of crystallizing, or retains a colored tint. The Science: Phenoxyacetic acid derivatives often have low melting points and high affinity for organic impurities. "Oiling out" occurs when the compound reaches its liquid-liquid phase separation limit before it reaches its solubility limit (supersaturation).

Optimized Crystallization System
ParameterRecommendationRationale
Primary Solvent Water (with trace Ethanol)Phenoxyacetic acids are sparingly soluble in cold water but soluble in hot water.
Anti-Solvent None (Single solvent system preferred)Adding anti-solvents often accelerates oiling out.
Temperature Dissolve at reflux; Cool to RT; Chill to 4°CGradual cooling prevents kinetic entrapment of impurities.
Seeding Mandatory if oiling occursProvides a template for the crystal lattice, bypassing the nucleation energy barrier.

Protocol:

  • Suspend the crude solid in water (approx. 10-15 mL/g).

  • Heat to reflux.[5] If the solid does not dissolve, add Ethanol dropwise through the condenser until clarity is achieved. Do not exceed 20% Ethanol volume.

  • Remove from heat. Stir slowly.

  • Critical: If droplets (oil) appear at >60°C, add a tiny amount of pure solvent to redissolve, then seed with a pure crystal.

  • Allow to stand at room temperature for 4 hours, then refrigerate overnight.

Module 3: Impurity Profiling (The "Gotcha" Impurity)

The Challenge: Loss of the Cyano group. The Science: Nitriles (-CN) can hydrolyze to amides (-CONH2) and eventually carboxylic acids (-COOH) in the presence of water, heat, and acid/base.[7]

  • Impurity A: (4-chloro-2-carbamoylphenoxy)acetic acid (Amide intermediate).

  • Impurity B: 5-chlorosalicylic acid-O-acetic acid (Dicarboxylic acid).

Prevention Strategy:

  • Avoid boiling the crude material in strong NaOH for extended periods (keep Williamson synthesis times optimized).

  • Avoid boiling in concentrated HCl during the acidification step. Acidify cold.

Diagram: Hydrolysis Degradation Pathway

Hydrolysis Product (4-chloro-2-cyanophenoxy) acetic acid Amide Amide Impurity (Partial Hydrolysis) Product->Amide Reflux/Strong Base (OH- / H2O) DiAcid Dicarboxylic Acid (Full Hydrolysis) Amide->DiAcid Prolonged Heat (H+ or OH-)

Caption: Degradation pathway of the nitrile group.[7] Avoiding prolonged reflux in aqueous acid/base is essential to prevent these byproducts.

Frequently Asked Questions (FAQ)

Q: My product has a pink/brown hue. How do I remove it? A: This is likely due to oxidation of trace phenolic starting material into quinones.

  • Fix: During the recrystallization step (Module 2), add Activated Charcoal (0.5 wt%) to the hot solution. Stir for 5 minutes, then filter hot through a Celite pad before cooling.

Q: I used NaOH for extraction and my yield is >100%. Why? A: You likely co-extracted the starting phenol. The ortho-cyano group makes the phenol acidic enough (pKa ~7) to be deprotonated by NaOH and carried into the water phase.

  • Fix: Redissolve in EtOAc and wash with Saturated NaHCO3 (not NaOH). If that fails, adjust the aqueous pH to exactly 6.0, extract with ether (removes phenol), then acidify to pH 1 (precipitates product).

Q: Can I use Toluene for recrystallization? A: Yes, toluene is an excellent alternative if the water/ethanol method causes oiling out. Phenoxyacetic acids often crystallize well from toluene or benzene (use toluene for safety) as they are soluble hot but insoluble cold.

References

  • Williamson Ether Synthesis & Workup

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][4]

    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Source: Chemistry LibreTexts. "20.7: Chemistry of Nitriles - Hydrolysis."
    • URL:[Link][8]

  • Acidity of Substituted Phenols (pKa Data)

    • Source: University of Tartu (via D-NB). "Strengths of Acids in Acetonitrile." (Provides context on electron-withdrawing group effects on phenol acidity).
    • URL:[Link]

  • General Purification of Phenoxyacetic Acids

    • Source: Gordon College. "Synthesis of 4-Methylphenoxyacetic Acid.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of (4-Chloro-2-cyanophenoxy)acetic acid

Prepared by: Senior Application Scientist, Chemical Process Development This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-chloro-2-cya...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-chloro-2-cyanophenoxy)acetic acid. As a key intermediate in various research and development pipelines, ensuring a robust, scalable, and reproducible synthesis is paramount. This document provides in-depth, field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices. It is structured as a self-validating system, incorporating FAQs, detailed methodologies, and comprehensive troubleshooting guides to address common and complex challenges encountered during scale-up.

Section 1: Synthesis Overview & Core Principles

The synthesis of (4-chloro-2-cyanophenoxy)acetic acid is efficiently achieved via a two-step process. The foundational reaction is the Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[1][2] This is followed by a selective saponification of the resulting ester. Understanding the mechanism of each step is critical for effective troubleshooting and optimization.

Step 1: Williamson Ether Synthesis. 4-chloro-2-cyanophenol is deprotonated by a suitable base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate in a classic bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride leaving group to form ethyl (4-chloro-2-cyanophenoxy)acetate.[3][4]

Step 2: Saponification (Ester Hydrolysis). The ethyl ester is selectively hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate, precipitating the final product, (4-chloro-2-cyanophenoxy)acetic acid. A critical challenge in this step is preventing the concurrent hydrolysis of the nitrile group.

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification & Acidification A 4-Chloro-2-cyanophenol C Ethyl (4-chloro-2-cyanophenoxy)acetate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat (Reflux) B Ethyl Chloroacetate B->C D Ethyl (4-chloro-2-cyanophenoxy)acetate F Carboxylate Salt Intermediate D->F 1. Base (e.g., NaOH, LiOH) H₂O/Solvent E (4-chloro-2-cyanophenoxy)acetic acid F->E 2. Acid (e.g., HCl) Workup

Caption: Two-step synthesis of (4-chloro-2-cyanophenoxy)acetic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective and scalable base for the Williamson ether synthesis step? For large-scale synthesis, anhydrous potassium carbonate (K₂CO₃) is the preferred base. While stronger bases like sodium hydride (NaH) can be used, K₂CO₃ offers a superior safety profile, lower cost, and easier handling. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 7-8) without being so aggressive as to promote side reactions with the ethyl chloroacetate.[4]

Q2: Which solvent is optimal for the ether synthesis reaction? Acetone and N,N-Dimethylformamide (DMF) are excellent choices. Acetone is often favored for its lower boiling point, which simplifies removal, and its ability to dissolve the reactants while allowing for easy filtration of the inorganic salts post-reaction.[4] DMF can lead to faster reaction rates due to its high polarity but requires more energy-intensive removal under vacuum.[2] For scalability, acetone often presents a more practical and economical option.

Q3: How can I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase such as 4:1 Hexanes:Ethyl Acetate. The starting phenol will have a lower Rf value than the product ester due to its polar hydroxyl group. The disappearance of the 4-chloro-2-cyanophenol spot indicates reaction completion.

Q4: Is it necessary to use anhydrous conditions for the ether synthesis? Yes, maintaining anhydrous conditions is critical for achieving high yields. Water can hydrolyze the ethyl chloroacetate and will compete with the phenoxide as a nucleophile, leading to unwanted byproducts and reduced efficiency. Ensure all glassware is oven-dried and use anhydrous grade solvents and reagents.[1]

Q5: What are the primary safety concerns with this synthesis? Ethyl chloroacetate is a potent lachrymator and is toxic.[5][6] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[7][8] 4-chloro-2-cyanophenol is also a skin and eye irritant. Consult the Safety Data Sheets (SDS) for all reagents before beginning work.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl (4-chloro-2-cyanophenoxy)acetate

This protocol is optimized for a 0.5 mole scale and can be adapted for larger scales.

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
4-Chloro-2-cyanophenol153.5676.80.501.0
Ethyl Chloroacetate122.5573.50.601.2
Potassium Carbonate (K₂CO₃), anhydrous138.21103.70.751.5
Acetone, anhydrous-1.5 L--

Methodology:

  • Setup: Equip a 3 L round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.

  • Reagent Addition: Charge the flask with 4-chloro-2-cyanophenol (76.8 g, 0.50 mol), anhydrous potassium carbonate (103.7 g, 0.75 mol), and anhydrous acetone (1.5 L).

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Alkylation: Slowly add ethyl chloroacetate (73.5 g, 0.60 mol) to the suspension at room temperature over 15 minutes.[4]

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 10-12 hours. Monitor the reaction by TLC until the starting phenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts (K₂CO₃ and KCl) through a Büchner funnel and wash the filter cake with a small amount of fresh acetone (2 x 100 mL).

    • Combine the filtrate and washings.

    • Remove the acetone under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Purification:

    • Dissolve the crude residue in ethyl acetate (800 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 400 mL) and saturated brine solution (1 x 400 mL) to remove any remaining salts and water-soluble impurities.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product. The product can often be used directly in the next step or further purified by recrystallization from ethanol/water if necessary.

    • Expected Yield: 90-95% of ethyl (4-chloro-2-cyanophenoxy)acetate as a white to off-white solid.

Protocol 2: Saponification to (4-chloro-2-cyanophenoxy)acetic acid

Methodology:

  • Setup: In a 2 L flask equipped with a magnetic stirrer, add the crude ethyl (4-chloro-2-cyanophenoxy)acetate (assuming ~0.475 mol from the previous step).

  • Hydrolysis:

    • Add ethanol (500 mL) and a solution of sodium hydroxide (28.5 g, 0.71 mol, 1.5 eq) in water (500 mL).

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (disappearance of the ester spot). Avoid heating to minimize the risk of nitrile hydrolysis.

  • Work-up:

    • Once hydrolysis is complete, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (500 mL) and transfer to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 250 mL) to remove any unreacted ester or non-acidic impurities. Discard the organic layers.

  • Acidification & Isolation:

    • Cool the aqueous layer in an ice-water bath.

    • Slowly and with vigorous stirring, add concentrated hydrochloric acid (approx. 60 mL) dropwise until the pH of the solution is ~1-2 (test with pH paper).[3][9] A thick white precipitate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold water (3 x 200 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

    • Expected Yield: 92-97% of (4-chloro-2-cyanophenoxy)acetic acid as a pure white solid.

Section 4: Troubleshooting Guide

Scaling up a synthesis often reveals challenges not apparent at the bench scale. This guide addresses common issues with their underlying causes and provides actionable solutions.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_step1 Step 1: Ether Synthesis Issues cluster_step2 Step 2: Saponification Issues cluster_purification Purification & Isolation Issues Start Synthesis Issue Encountered LowYield1 Problem: Low or No Product (Incomplete Reaction) Start->LowYield1 Byproducts Problem: Byproducts in Final Product Start->Byproducts Isolation Problem: Oily Product or Emulsion Start->Isolation Cause1a Cause: Ineffective Deprotonation LowYield1->Cause1a Cause1b Cause: Impure/Wet Reagents LowYield1->Cause1b Cause1c Cause: Sub-optimal Conditions LowYield1->Cause1c Sol1a Solution: - Verify base activity/dryness. - Use anhydrous solvent. - Increase base equivalents (to 1.5). Cause1a->Sol1a Sol1b Solution: - Use fresh ethyl chloroacetate. - Ensure K₂CO₃ is anhydrous. Cause1b->Sol1b Sol1c Solution: - Ensure adequate reflux temperature. - Increase reaction time. - Ensure efficient stirring. Cause1c->Sol1c Cause2a Cause: Nitrile Hydrolysis Byproducts->Cause2a Cause2b Cause: Incomplete Hydrolysis Byproducts->Cause2b Sol2a Solution: - Avoid heating; run at RT. - Reduce reaction time. - Use milder base (e.g., LiOH). Cause2a->Sol2a Sol2b Solution: - Increase base equivalents (to 1.5). - Extend reaction time at RT. - Check purity of starting ester. Cause2b->Sol2b Cause3a Cause: Impurities depressing m.p. Isolation->Cause3a Cause3b Cause: Emulsion during workup Isolation->Cause3b Sol3a Solution: - Recrystallize from different solvent system. - Perform acid/base wash. - Triturate with a non-polar solvent. Cause3a->Sol3a Sol3b Solution: - Add saturated brine to break emulsion. - Filter through a pad of Celite. - Allow layers to stand for longer. Cause3b->Sol3b

Caption: A logical workflow for diagnosing and solving common synthesis problems.

Problem/Cause/Solution Matrix
Problem Potential Cause Troubleshooting Action & Rationale
1. Low yield in ether synthesis (Step 1) A. Incomplete deprotonation of the phenol. Action: Ensure K₂CO₃ is finely powdered and anhydrous. Increase stirring speed to maximize surface area contact. Rationale: The reaction is heterogeneous. Efficient deprotonation requires effective mixing and a high surface area of the base.[1]
B. Hydrolysis of ethyl chloroacetate. Action: Use high-purity anhydrous solvents and reagents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). Rationale: Ethyl chloroacetate is sensitive to moisture. Water will consume the reagent and reduce the yield.[8]
C. Reaction temperature is too low. Action: Ensure a consistent and gentle reflux is maintained. Use a heating mantle with a temperature controller. Rationale: The SN2 reaction requires sufficient activation energy. Below reflux temperature, the reaction rate may be impractically slow.[1]
2. Multiple unexpected spots on TLC of final product (Step 2) A. Hydrolysis of the nitrile group. Action: Perform the saponification at room temperature or below (0-5°C). Reduce the amount of base or switch to a milder base like lithium hydroxide (LiOH). Carefully monitor the reaction and stop it as soon as the ester is consumed. Rationale: The nitrile group can be hydrolyzed to an amide and then a carboxylic acid under harsh basic conditions (high temperature, high base concentration). This side reaction is kinetically slower than ester hydrolysis, so lower temperatures favor the desired reaction.
B. Presence of unreacted starting materials. Action: Improve purification. During workup, ensure the pH is correctly adjusted to ~1-2 to precipitate the acid product while leaving any unreacted phenol in solution. Wash the final product thoroughly with cold water. Consider recrystallization from a suitable solvent like ethanol/water or toluene. Rationale: Proper pH control during the acidic workup is crucial for separating the carboxylic acid product from the weakly acidic phenol starting material.
3. Final product is an oil or gummy solid, not a crystalline powder. A. Presence of impurities. Action: Purify the crude product via recrystallization. Screen different solvent systems (e.g., Toluene, Ethyl Acetate/Hexane, Ethanol/Water). If recrystallization fails, try trituration with a cold, non-polar solvent like hexanes to induce crystallization and wash away soluble impurities. Rationale: Impurities can disrupt the crystal lattice, preventing the formation of a solid and lowering the melting point.[10]
B. Residual solvent. Action: Dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50°C). Rationale: Solvents trapped within the solid can make it appear oily or gummy. Effective drying is essential for obtaining a free-flowing powder.
4. Persistent emulsion during aqueous workup. A. Formation of soap-like intermediates. Action: Add a small amount of saturated brine solution. This increases the ionic strength of the aqueous phase, forcing organic components out and helping to break the emulsion. Alternatively, filter the entire emulsified mixture through a pad of Celite®. Rationale: Emulsions are stabilized by molecules that have affinity for both the organic and aqueous phases. Changing the properties of the aqueous phase disrupts this stability.[11]

References

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support Center. 1

  • Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl chloroacetate. 5

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: ethyl chloroacetate. Link

  • Williamson Ether Synthesis Lab Procedure. The Williamson Ether Synthesis. Department of Chemistry, University of Massachusetts. 11

  • Loba Chemie. (2016). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS. 6

  • Carl ROTH. Safety Data Sheet: Ethyl chloroacetate. 7

  • VWR International. Safety Data Sheet: ethyl chloroacetate. 8

  • University Laboratory Procedure. Experiment 06 Williamson Ether Synthesis. 3

  • Google Patents. (1997). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. Link

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. 12

  • ResearchGate. Williamson ether synthesis under batch conditions. Link

  • Organic Syntheses. Ethyl cyanoacetate procedure. Link

  • Google Patents. (2013). US20130172571A1 - Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Link

  • International Journal of Research and Analytical Reviews. (2020). A New Eco-Friendly Method for Synthesis of 4-Chloro,4'-Hydroxybenzophenone. Link

  • LCGC Europe. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Link

  • Google Patents. (2021). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. Link

  • Google Patents. (2012). PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid. Link

  • Springer Nature. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Link

  • Nature. (2021). Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. Link

  • PubChem. (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Link

  • BenchChem. (2025). Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate from 4-cyanothiophenol: An Application Note and Detailed Protocol. 4

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Certified Reference Standards for (4-chloro-2-cyanophenoxy)acetic acid and its Analogs

For researchers, scientists, and drug development professionals engaged in the study of novel chemical entities, the availability of high-purity, well-characterized reference standards is the cornerstone of reliable and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the study of novel chemical entities, the availability of high-purity, well-characterized reference standards is the cornerstone of reliable and reproducible analytical data. This guide provides a comprehensive overview of certified reference standards (CRSs) for the niche compound (4-chloro-2-cyanophenoxy)acetic acid. Given its limited commercial availability, we will draw parallels and provide comparative data from its closely related and well-documented analogs, (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 4-chlorophenoxyacetic acid (4-CPA). This guide will delve into the critical aspects of selecting a suitable CRS, the analytical methodologies for its characterization and use, and the options for custom synthesis.

The Critical Role of Certified Reference Standards

In analytical chemistry, a certified reference standard (CRS) serves as a metrological anchor, ensuring the accuracy and comparability of measurement results. A CRS is a highly purified substance, accompanied by a certificate of analysis that specifies its identity, purity, and the uncertainty of these values. The production of CRSs is governed by stringent international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers.[1][2][3] The use of a CRS is indispensable for:

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, linearity, and specificity.

  • Instrument Calibration: Ensuring the response of an analytical instrument is accurate and consistent over time.

  • Quality Control: Verifying the performance of an analytical method during routine analysis.

  • Identity Confirmation and Quantification: Providing a definitive reference for the identification and measurement of an analyte in a sample.

Navigating the Landscape of Commercial Reference Standards: A Comparative Analysis of Analogs

Parameter Supplier A (Example) Supplier B (Example) Supplier C (Example)
Compound (4-chloro-2-methylphenoxy)acetic acid (MCPA)4-chlorophenoxyacetic acid (4-CPA)(4-chloro-2-methylphenoxy)acetic acid (MCPA)
Purity ≥99.5% (HPLC)98% (Titration with NaOH)Analytical Standard Grade
Certification ISO 17034 AccreditedN/APESTANAL®
Format Neat (crystalline solid)Neat (powder)Neat
Documentation Certificate of Analysis with purity, identity (¹H-NMR, MS), and uncertainty dataSpecification SheetCertificate of Analysis available
Intended Use Quantitative analysisGeneral researchPesticide and environmental analysis

Key Insights from the Comparison:

  • Purity is Paramount: For quantitative applications, a high purity (≥99.5%) is essential to minimize measurement uncertainty. The method of purity assessment (e.g., HPLC, titration) should be clearly stated.

  • The Significance of ISO 17034 Accreditation: This accreditation provides the highest level of confidence in the quality and traceability of the reference material.[1][4][5] It signifies that the producer has a robust quality management system and provides a comprehensive certificate of analysis with uncertainty budgets.

  • Documentation Matters: A detailed Certificate of Analysis is non-negotiable. It should include data confirming the identity (e.g., NMR, Mass Spectrometry) and purity of the material.

  • "Analytical Standard" vs. "Certified Reference Material": While often used interchangeably, a "Certified Reference Material" produced by an ISO 17034 accredited provider offers a higher level of metrological traceability.

Custom Synthesis: The Path to a (4-chloro-2-cyanophenoxy)acetic acid Standard

For novel or rare compounds like (4-chloro-2-cyanophenoxy)acetic acid, custom synthesis is the most viable route to obtaining a high-purity reference standard. Several specialized companies offer these services, providing not only the synthesis of the target molecule but also its characterization and certification.[6][7][8][9][10]

When commissioning a custom synthesis, it is crucial to specify the following:

  • Required Purity: Define the minimum acceptable purity level based on the intended application.

  • Characterization Data: Request a comprehensive Certificate of Analysis, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC or GC purity analysis.

  • Isotopic Labeling (Optional): For quantitative mass spectrometry-based assays, stable isotope-labeled internal standards (e.g., ¹³C₆, D₄) are invaluable for correcting for matrix effects and improving accuracy. Many custom synthesis providers can produce these labeled analogs.[6][10]

A Glimpse into Synthesis: A Plausible Route to (4-chloro-2-cyanophenoxy)acetic acid

The synthesis of phenoxyacetic acids is a well-established chemical transformation. A plausible synthetic route to (4-chloro-2-cyanophenoxy)acetic acid would likely involve the Williamson ether synthesis, reacting the sodium salt of 4-chloro-2-cyanophenol with a salt of chloroacetic acid.[11][12][13]

Synthesis_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: Salt Formation cluster_2 Step 3: Williamson Ether Synthesis A 4-chloro-2-cyanophenol B Sodium 4-chloro-2-cyanophenoxide A->B NaOH E (4-chloro-2-cyanophenoxy)acetic acid B->E Heat C Chloroacetic acid D Sodium chloroacetate C->D NaOH D->E Heat

Caption: A potential synthetic pathway for (4-chloro-2-cyanophenoxy)acetic acid.

Analytical Characterization and Quality Control Workflow

The identity, purity, and concentration of a certified reference standard must be rigorously established. A multi-technique approach is essential for a comprehensive characterization.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Quantification & Certification cluster_3 Final Product NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV/DAD NMR->HPLC GC GC-FID/MS NMR->GC MS Mass Spectrometry (LC-MS or GC-MS) MS->HPLC MS->GC FTIR FT-IR Spectroscopy FTIR->HPLC FTIR->GC qNMR Quantitative NMR (qNMR) HPLC->qNMR MassBalance Mass Balance Approach HPLC->MassBalance GC->qNMR GC->MassBalance Titration Quantitative Titration Titration->qNMR Titration->MassBalance CRS Certified Reference Standard with Certificate of Analysis qNMR->CRS MassBalance->CRS

Caption: A typical analytical workflow for the certification of a reference standard.

Experimental Protocols for Analysis

The analysis of phenoxyacetic acid herbicides is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[14][15][16][17]

Protocol 1: HPLC-UV/MS Analysis

This method is suitable for the direct analysis of the acidic form of the compound.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the (4-chloro-2-cyanophenoxy)acetic acid reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Prepare a series of working standards by serial dilution in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV/DAD at a suitable wavelength (e.g., 230 nm) and/or ESI-MS in negative ion mode.[16]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify the analyte by comparing the retention time and mass spectrum with the certified reference standard.

    • Quantify the analyte using the calibration curve.

Protocol 2: GC-MS Analysis after Derivatization

For GC analysis, the carboxylic acid group must be derivatized to a more volatile ester (e.g., methyl ester) to improve chromatographic performance.[15][17]

  • Derivatization (Methylation):

    • To an aliquot of the extracted sample or a solution of the reference standard, add a methylating agent (e.g., diazomethane, or methanol with an acid catalyst like BF₃ or H₂SO₄).[17]

    • React under appropriate conditions (e.g., room temperature for 30 minutes).

    • Quench the reaction and extract the methylated derivative into a suitable solvent (e.g., hexane).

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless mode.

    • Temperature Program: An optimized temperature gradient to separate the analyte from matrix components.

    • MS Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Analysis:

    • As with HPLC, use derivatized standards to build a calibration curve for quantification.

Conclusion

While a commercially available certified reference standard for (4-chloro-2-cyanophenoxy)acetic acid may be elusive, a clear path exists for researchers to obtain a reliable standard for their work. By understanding the key quality attributes of CRSs through the examination of its analogs, and by engaging with reputable custom synthesis providers, a high-purity, well-characterized standard can be procured. The application of robust analytical methodologies, such as HPLC-MS and GC-MS, will ensure the accurate and precise use of this standard in research and development, ultimately contributing to the integrity and validity of the scientific data generated.

References

  • EPP Ltd. (n.d.). Custom Synthesis of Reference Standards. Retrieved from EPP Ltd. website.[6]

  • Noramco. (n.d.). Reference Standards – custom synthesis. Retrieved from Noramco website.[7]

  • Chiroblock GmbH. (n.d.). Customized Reference & Analytical Standards. Retrieved from Chiroblock GmbH website.[8]

  • Cerilliant®. (n.d.). Synthesis & Analytical Testing Services for Reference Standards. Retrieved from MilliporeSigma website.[9]

  • Sigma-Aldrich. (n.d.). Custom Reference Materials. Retrieved from Sigma-Aldrich website.[10]

  • McManus, S. L., Moloney, M., Richards, K. G., Coxon, C. E., & Danaher, M. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. PMC.[14]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from epa.gov.[15]

  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.[18]

  • Elemental Microanalysis. (2025, September 9). New ISO 17034 accredited CRMs. Retrieved from Elemental Microanalysis website.[4]

  • Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. Retrieved from Google Patents.[11]

  • DAkkS - German Accreditation Body. (n.d.). Reference material producers DIN EN ISO 17034. Retrieved from dakks.de.[1]

  • Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative. Retrieved from Google Patents.[12]

  • NATA. (n.d.). Reference Materials Producers (ISO 17034) Accreditation. Retrieved from nata.com.au.[2]

  • ANAB. (n.d.). Reference Material Producer Accreditation | ISO 17034. Retrieved from anab.org.[3]

  • Patsnap. (n.d.). Phenoxy acetic acid patented technology retrieval search results. Retrieved from Eureka.[19]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from econference.io.[16]

  • Lab Unlimited. (n.d.). ISO 17034 Certified Reference Materials CRM. Retrieved from labunlimited.com.[5]

  • ChemicalBook. (n.d.). Phenoxyacetic acid synthesis. Retrieved from chemicalbook.com.[13]

  • Epichem. (n.d.). Custom Synthesis Technical Services. Retrieved from Epichem website.[20]

  • CPAchem. (n.d.). Welcome to CPAchem. Retrieved from cpachem.com.[21]

  • ResolveMass Laboratories Inc. (2025, October 11). Custom Synthesis of Reference Standards and Drug Metabolites. Retrieved from resolvemass.com.[22]

  • ResearchGate. (2025, August 6). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water | Request PDF. Retrieved from ResearchGate.[23]

  • American Laboratory. (2005, March 1). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Retrieved from americanlaboratory.com.[17]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. Retrieved from PubChem.[24]

  • Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. Retrieved from Google Patents.[25]

  • Google Patents. (n.d.). PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid. Retrieved from Google Patents.[26]

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. Retrieved from Google Patents.[27]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from mdpi.com.[28]

Sources

Comparative

Purity Assessment Methods for (4-Chloro-2-cyanophenoxy)acetic Acid

A Comparative Technical Guide for Drug Development & Agrochemical Research Executive Summary (4-Chloro-2-cyanophenoxy)acetic acid is a critical scaffold in the synthesis of phenoxy-class herbicides and pharmaceutical int...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development & Agrochemical Research

Executive Summary

(4-Chloro-2-cyanophenoxy)acetic acid is a critical scaffold in the synthesis of phenoxy-class herbicides and pharmaceutical intermediates. Its structural duality—combining a carboxylic acid tail with an electron-deficient aromatic core—presents unique analytical challenges. Standard acid-base titrations often fail to distinguish between the active pharmaceutical ingredient (API) and its acidic precursors, while generic HPLC methods may suffer from peak tailing due to the compound’s pKa (~2.9–3.1).

This guide objectively compares three purity assessment methodologies: High-Performance Liquid Chromatography (HPLC) , Potentiometric Titration , and Quantitative NMR (qNMR) . We prioritize protocols that ensure strict separation of the target molecule from its primary synthetic impurity, 4-chloro-2-cyanophenol .

Part 1: High-Performance Liquid Chromatography (RP-HPLC)

The Gold Standard for Impurity Profiling

HPLC is the primary recommendation for purity assessment when specific impurity identification (e.g., unreacted phenols) is required alongside assay determination.

The Challenge: Ionization Suppression

The cyano group at the ortho position increases the acidity of the carboxylic moiety compared to standard phenoxyacetic acids (like 2,4-D). If the mobile phase pH is not strictly controlled below 3.0, the analyte will exist in a mixed protonated/deprotonated state, leading to split peaks or severe tailing.

Validated Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0–2 min: 20% B (Isocratic hold)

    • 2–15 min: 20% → 80% B (Linear ramp)

    • 15–20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Maximizes absorption of the cyanophenoxy chromophore).

  • Injection Volume: 10 µL.

Data Interpretation
  • (4-Chloro-2-cyanophenoxy)acetic acid: Elutes ~8–10 min.

  • Impurity (4-Chloro-2-cyanophenol): Typically elutes later (12–14 min) due to lack of the polar carboxylic acid tail and higher affinity for the C18 stationary phase in acidic conditions.

Part 2: Potentiometric Titration

The Standard for Bulk Assay

Titration provides a rapid, high-precision measurement of total acidic content. However, it is non-selective ; it cannot distinguish the target molecule from other acidic impurities (e.g., chloroacetic acid residues).

Scientific Rationale

The electron-withdrawing cyano group ensures a sharp inflection point, unlike weaker alkyl-substituted phenols. This allows for precise stoichiometric determination using a strong base.

Validated Protocol
  • Solvent System: Dissolve 200 mg of sample in 40 mL of neutralized ethanol/water (1:1 v/v). Ensure complete dissolution; the phenoxy acid is sparingly soluble in pure water.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).

  • Apparatus: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

  • Procedure:

    • Perform a blank titration on the solvent.

    • Titrate sample to the first equivalence point (inflection).

    • Calculate purity based on molecular weight (211.60 g/mol ).

Critical Caution: If the synthesis involved excess chloroacetic acid, this method will yield false positives (purity >100%). It must be paired with HPLC or TLC for validation.

Part 3: Quantitative NMR (qNMR)

The Absolute Purity Reference

qNMR is the superior method for establishing "Primary Reference Standard" status. It requires no reference standard of the analyte itself, relying instead on a certified internal standard.

Validated Protocol
  • Solvent: DMSO-d6 (Ensures solubility of both the acid and potential aromatic impurities).

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Selection Logic: Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from the aromatic region of the cyanophenoxy derivative (7.0–8.0 ppm) and the methylene singlet (OCH2, ~4.9 ppm).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 60 seconds (Critical for full relaxation of protons).

    • Scans: 16 or 32.

  • Calculation: Purity is derived from the molar ratio of the analyte's methylene peak integration vs. the IS peak integration.

Comparative Analysis Summary

The following table contrasts the three methodologies to aid in workflow selection.

FeatureRP-HPLCPotentiometric TitrationqNMR
Primary Utility Impurity Profiling & QuantitationBulk Assay (Manufacturing)Absolute Purity Certification
Selectivity High (Separates isomers/phenols)Low (Responds to all acids)Very High (Structural specificity)
Precision (RSD) < 1.0%< 0.2%< 0.5%
Limit of Detection ~0.05% (Impurity level)N/A (Macro analysis only)~0.1%
Cost per Run Moderate (Solvents/Columns)Low (Reagents only)High (Instrument time/Solvents)
Time to Result 25 mins10 mins15 mins
Analytical Workflow Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate method based on the stage of development (R&D vs. QC).

PurityAssessment Start Sample Received (4-Chloro-2-cyanophenoxy)acetic acid Purpose Determine Analysis Purpose Start->Purpose BulkQC Routine Manufacturing QC (High Throughput) Purpose->BulkQC RefStd Reference Standard Certification Purpose->RefStd Impurity Impurity Profiling (R&D / Stability) Purpose->Impurity Titration Potentiometric Titration (>98% Assay required) BulkQC->Titration qNMR qNMR (DMSO-d6) Absolute Purity Calculation RefStd->qNMR HPLC RP-HPLC (C18, Acidic) Check for Phenols/Isomers Impurity->HPLC Titration->HPLC If Assay >98% Pass Release Batch HPLC->Pass Purity >98% Impurities <0.1% Fail Recrystallize HPLC->Fail Impurity >0.1% qNMR->HPLC Confirm trace impurities

Figure 1: Decision matrix for selecting purity assessment methods based on development stage.

References
  • Sigma-Aldrich. (n.d.). 4-Chlorophenoxyacetic acid Analytical Standard. Retrieved from

    • Context: Provides baseline physical properties and CAS data for the 4-chloro analog, serving as the closest commercial reference for method development.
  • CIPAC (Collaborative International Pesticides Analytical Council). (2020). Multi-active method for the analysis of active substances in formulated products. Retrieved from

    • Context: Establishes the industry standard for HPLC analysis of phenoxy acids, specifically the requirement for acidic mobile phases (pH < 3) to prevent peak tailing.
  • BenchChem. (2025).[2] Application Notes and Protocols for HPLC Analysis of Phenoxyacetic Acid Derivatives. Retrieved from

    • Context: Validates the use of C18 columns and specific gradient conditions for separating phenoxyacetic acids
  • National Institutes of Health (PubChem). (2025). Compound Summary: (4-Chlorophenoxy)acetic acid.[3][4][5] Retrieved from [4]

    • Context: Source of pKa and solubility data used to justify the solvent selection in the titr

Sources

Validation

A Structural and Functional Dissection: (4-chloro-2-methylphenoxy)acetic acid (MCPA) vs. 2,4-Dichlorophenoxyacetic acid (2,4-D)

A Technical Guide for Researchers in Herbicide Development and Plant Science Introduction (4-chloro-2-cyanophenoxy)acetic acid is a phenoxyacetic acid derivative with potential herbicidal properties. However, publicly av...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Herbicide Development and Plant Science

Introduction

(4-chloro-2-cyanophenoxy)acetic acid is a phenoxyacetic acid derivative with potential herbicidal properties. However, publicly available research on its specific biological activity and direct comparisons with established herbicides are limited. To provide a valuable comparative analysis for researchers, this guide will focus on a close structural analog, (4-chloro-2-methylphenoxy)acetic acid (MCPA), and compare it with the widely studied and historically significant herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). Both MCPA and 2,4-D belong to the phenoxyacetic acid class of herbicides and share a common mechanism of action as synthetic auxins.[1][2][3] This in-depth comparison of their structural nuances, biological efficacy, and environmental profiles will offer valuable insights for the development of new herbicidal agents and for understanding the structure-activity relationships within this important class of compounds.

Chemical and Structural Analysis: A Tale of Two Substituents

The fundamental difference between MCPA and 2,4-D lies in the substitution pattern on the phenyl ring. Both share the phenoxyacetic acid core, but the nature and position of the substituents critically influence their interaction with target sites and their overall herbicidal properties.

Molecular Structures:

G cluster_24d 2,4-Dichlorophenoxyacetic acid (2,4-D) cluster_mcpa (4-chloro-2-methylphenoxy)acetic acid (MCPA) 24d_structure 24d_structure mcpa_structure mcpa_structure

Caption: Molecular structures of 2,4-D and MCPA.

2,4-D possesses two chlorine atoms at the 2 and 4 positions of the phenyl ring, while MCPA has a chlorine atom at the 4-position and a methyl group at the 2-position.[2][4][5] This seemingly minor difference has significant implications for their biological activity and selectivity.

Comparative Physicochemical Properties:

Property(4-chloro-2-methylphenoxy)acetic acid (MCPA)2,4-Dichlorophenoxyacetic acid (2,4-D)
Molecular Formula C₉H₉ClO₃C₈H₆Cl₂O₃
Molecular Weight 200.62 g/mol 221.04 g/mol
pKa 3.072.98
Water Solubility 825 mg/L at 25 °C900 mg/L at 25 °C
LogP (Octanol-Water Partition Coefficient) 3.252.81

Data sourced from PubChem and other chemical databases.[5]

The similar pKa values indicate that both compounds are weak acids and will exist predominantly in their anionic form at physiological pH.[6] This is crucial for their transport within the plant. The slightly higher LogP value of MCPA suggests it is slightly more lipophilic than 2,4-D.

Mechanism of Action: Mimicking a Master Regulator

Both MCPA and 2,4-D are classified as synthetic auxins, meaning they mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1][2][7] At herbicidal concentrations, they overwhelm the plant's normal hormonal balance, leading to uncontrolled and disorganized growth, ultimately resulting in plant death.[3][7][8]

The key steps in their mechanism of action are:

  • Absorption and Translocation: They are absorbed by the leaves and roots and transported throughout the plant via the phloem and xylem, accumulating in meristematic tissues where active growth occurs.[1][3]

  • Receptor Binding: They bind to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and other members of the AFB (Auxin-signaling F-box) family. This binding event is central to initiating the downstream signaling cascade.

  • Derepression of Gene Expression: The binding of the synthetic auxin to the TIR1/AFB receptor complex promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.

  • Uncontrolled Growth: The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which are transcription factors that activate the expression of auxin-responsive genes. This leads to a cascade of physiological effects, including cell elongation, cell division, and the production of other hormones like ethylene and abscisic acid, all of which contribute to the herbicidal symptoms.[7]

Auxin_Signaling cluster_cell Plant Cell Auxin Synthetic Auxin (2,4-D or MCPA) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes degradation of ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Response Uncontrolled Growth & Plant Death Genes->Response Greenhouse_Bioassay Start Start Step1 1. Plant Preparation: Grow target weed species (e.g., Brassica napus) in pots to the 2-4 true leaf stage. Start->Step1 Step2 2. Herbicide Preparation: Prepare stock solutions of 2,4-D and MCPA. Create a dilution series for each herbicide. Step1->Step2 Step3 3. Herbicide Application: Apply herbicide solutions to plants using a calibrated sprayer. Include a control group (sprayed with water/solvent only). Step2->Step3 Step4 4. Incubation: Place treated plants in a greenhouse under controlled conditions (temperature, light, humidity). Step3->Step4 Step5 5. Data Collection: Assess phytotoxicity at regular intervals (e.g., 3, 7, 14, 21 days) using a visual rating scale (0-100%). Measure plant biomass (fresh and dry weight) at the end. Step4->Step5 Step6 6. Data Analysis: Calculate the GR₅₀ (50% growth reduction) or LD₅₀ (50% lethal dose) for each herbicide. Step5->Step6 End End Step6->End

Caption: Workflow for a greenhouse herbicidal efficacy bioassay.

Protocol 2: Root Elongation Assay for Auxin-Like Activity

This assay is a sensitive method to quantify the auxin-like activity of compounds by measuring their effect on root growth.

  • Seed Sterilization and Germination:

    • Surface sterilize seeds of a sensitive plant species (e.g., Arabidopsis thaliana or cress) with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile water.

    • Germinate seeds on a sterile, nutrient-free agar medium in petri dishes in the dark for 2-3 days.

  • Preparation of Treatment Plates:

    • Prepare a sterile agar medium containing a range of concentrations of 2,4-D and MCPA. A control plate with no added herbicide should also be prepared.

  • Transfer of Seedlings:

    • Carefully transfer the germinated seedlings with a consistent root length to the treatment plates. Arrange the seedlings vertically on the surface of the agar.

  • Incubation:

    • Place the petri dishes vertically in a growth chamber with controlled light and temperature for 3-5 days.

  • Data Collection and Analysis:

    • Measure the length of the primary root of each seedling.

    • Calculate the percent inhibition of root growth for each concentration relative to the control.

    • Determine the IC₅₀ (concentration causing 50% inhibition) for each compound.

Conclusion

The structural comparison of (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) reveals that subtle changes in the substitution pattern of the phenyl ring can lead to discernible differences in their herbicidal properties. While both act as potent synthetic auxins with a similar mechanism of action, their efficacy on specific weed species, crop selectivity, and environmental persistence can vary. For researchers in herbicide discovery and development, this comparative analysis underscores the importance of understanding structure-activity relationships to design novel molecules with improved efficacy, selectivity, and environmental profiles. The provided experimental protocols offer a starting point for the direct, quantitative comparison of these and other phenoxyacetic acid derivatives.

References

  • MCPA - Wikipedia. (n.d.). Retrieved February 20, 2024, from [Link]

  • How MCPA Enhances Weed Control in Modern Agriculture. (2025, July 21). Retrieved February 20, 2024, from [Link]

  • 4-Chloro-2-methylphenoxyacetic Acid (MCPA) in Drinking Water: Guideline Technical Document for Public Consultation - Canada.ca. (2021, March 12). Retrieved February 20, 2024, from [Link]

  • Environmental fate of the herbicide MCPA in agricultural soils amended with fresh and aged de-oiled two-phase olive mill waste - PubMed. (2015, September 15). Retrieved February 20, 2024, from [Link]

  • Environmental fate and effects of MCPA: A Canadian perspective - Taylor & Francis. (2009, January 9). Retrieved February 20, 2024, from [Link]

  • MCPA - Grokipedia. (n.d.). Retrieved February 20, 2024, from [Link]

  • Environmental Fate and Effects Division's Risk Assessment for the Reregistration Eligibility Document for 2-methyl-4- chlorophenoxyacetic acid (MCPA) - Regulations.gov. (n.d.). Retrieved February 20, 2024, from [Link]

  • MCPA in Drinking-water - World Health Organization (WHO). (n.d.). Retrieved February 20, 2024, from [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Publishing. (2025, October 13). Retrieved February 20, 2024, from [Link]

  • Comparison of Mineralization Dynamics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soils of Different Textures. (n.d.). Retrieved February 20, 2024, from [Link]

  • Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D - SciELO. (n.d.). Retrieved February 20, 2024, from [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (2025, April 7). Retrieved February 20, 2024, from [Link]

  • Synthesis and Herbicidal Activity of 2-(Substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one | Journal of Agricultural and Food Chemistry - ACS Publications. (2012, July 20). Retrieved February 20, 2024, from [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - JETIR.org. (n.d.). Retrieved February 20, 2024, from [Link]

  • MCPA (257) First draft prepared by Dr. Yibing He, Department of Science and Education, Ministry of Agriculture, Beijing, China E. (n.d.). Retrieved February 20, 2024, from [Link]

  • Full article: Toxicity assessment of 2,4-D and MCPA herbicides in primary culture of fish hepatic cells - Taylor & Francis. (2015, May 21). Retrieved February 20, 2024, from [Link]

  • Comparison of the experimental data obtained for 2,4-D (a,b) and MCPA... - ResearchGate. (n.d.). Retrieved February 20, 2024, from [Link]

  • Toxicity of synthetic herbicides containing 2,4-D and MCPA moieties towards Pseudomonas putida mt-2 and its response at the level of membrane fatty acid composition - PubMed. (2016, February 15). Retrieved February 20, 2024, from [Link]

  • A comparison of 2,4-D and MCPA, alone and in combination, for the control of ragwort. (1984, August 1). Retrieved February 20, 2024, from [Link]

  • (PDF) Toxicity of hercides 2,4-D and MCPA for Rats and Rabbits - ResearchGate. (2025, August 7). Retrieved February 20, 2024, from [Link]

  • Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil - PubMed. (2001, November 1). Retrieved February 20, 2024, from [Link]

  • Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA) - Canada.ca. (2010, November 16). Retrieved February 20, 2024, from [Link]

  • A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC. (n.d.). Retrieved February 20, 2024, from [Link]

  • Adsorption of 2,4-D and MCPA Herbicides on Carbon Black Modified with Hydrogen Peroxide and Aminopropyltriethoxysilane - MDPI. (2022, November 26). Retrieved February 20, 2024, from [Link]

  • Controlling Broadleaf Weeds in Turf - Home, Yard & Garden Newsletter at the University of Illinois. (2003, May 21). Retrieved February 20, 2024, from [Link]

  • Influence of 2,4-D and MCPA Formulations and Oil on Diclofop Phytotoxicity | Weed Science. (2017, June 12). Retrieved February 20, 2024, from [Link]

  • THE EFFECT OF MCPA, MCPB AND 2,4-DB ON THE PRODUCTIVITY AND BOTANICAL COMPOSITION OF PERMANENT PASTURE - BCPC. (n.d.). Retrieved February 20, 2024, from [Link]

  • Choosing The Right Weed Killer - Rigby Taylor. (n.d.). Retrieved February 20, 2024, from [Link]

  • Use of 2,4-D and Other Phenoxy Herbicides in Small Grains in the United States - 24d.info. (n.d.). Retrieved February 20, 2024, from [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved February 20, 2024, from [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). Retrieved February 20, 2024, from [Link]

  • Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. (n.d.). Retrieved February 20, 2024, from [Link]

  • CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC. (2024, March 7). Retrieved February 20, 2024, from [Link]

  • Effect of Post-emergence Application of Dichlorophenoxy acetic acid (2,4-D) Herbicide on Growth and Development of three Weeds. (n.d.). Retrieved February 20, 2024, from [Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water - World Health Organization (WHO). (n.d.). Retrieved February 20, 2024, from [Link]

  • CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 7e | AccessMedicine. (n.d.). Retrieved February 20, 2024, from [Link]

  • Scientists suggest new mechanism of action for oxazosulfyl and "compound A2". (2024, March 13). Retrieved February 20, 2024, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Bioassay Comparison of (4-chloro-2-cyanophenoxy)acetic Acid Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust bioassay-driven comparison of (4-chloro-2-cyanophenoxy)acetic acid and its structural anal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust bioassay-driven comparison of (4-chloro-2-cyanophenoxy)acetic acid and its structural analogs. Our focus is on establishing a clear structure-activity relationship (SAR) by elucidating how molecular modifications impact biological efficacy. This document moves beyond a simple recitation of protocols, instead grounding each experimental choice in established scientific principles to ensure the generation of reliable and interpretable data.

Introduction: The Scientific Rationale

Phenoxyacetic acids represent a cornerstone class of synthetic auxins, widely utilized as herbicides for controlling broadleaf weeds.[1] Their mechanism of action relies on mimicking the natural plant hormone, indole-3-acetic acid (IAA), thereby inducing a catastrophic disruption of regulated plant growth processes.[2] Synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) persist longer in plants than natural IAA, leading to their lethal effects.[3] The parent compound of interest, (4-chloro-2-cyanophenoxy)acetic acid, and its analogs are designed to explore how substitutions on the phenoxy ring alter biological activity. The introduction of varied functional groups can significantly change the molecule's polarity, steric profile, and electronic distribution, which in turn affects its ability to bind to auxin receptors and its overall phytotoxicity.[4]

The objective of this guide is to present a tiered bioassay system. We will progress from whole-organism phenotypic assays, which assess overall phytotoxicity, to more targeted molecular assays that provide mechanistic insights. This structured approach allows for an efficient screening cascade, enabling researchers to identify promising lead compounds and understand the molecular basis of their activity.

The Molecular Mechanism of Action: A Foundation for Bioassay Design

Understanding the target pathway is critical for designing relevant bioassays. Synthetic auxins function by hijacking the plant's natural auxin signaling cascade. At the core of this pathway is the SCFTIR1/AFB complex , an E3 ubiquitin ligase whose substrate specificity is directly controlled by auxin.[5]

Here is the established sequence of events:

  • Receptor Binding: In the nucleus, synthetic auxins bind to the TIR1/AFB F-box protein, which is part of the SCF E3 ubiquitin ligase complex.[6]

  • Co-Receptor Formation: This binding event stabilizes the interaction between TIR1/AFB and the Aux/IAA family of transcriptional repressor proteins.[5]

  • Proteasomal Degradation: The SCFTIR1/AFB complex ubiquitinates the Aux/IAA repressors, targeting them for degradation by the 26S proteasome.[7]

  • Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of target genes, thereby activating their expression.[5]

  • Physiological Disruption: The massive, uncontrolled expression of auxin-responsive genes leads to a cascade of downstream effects, including the synthesis of abscisic acid (ABA) and ethylene, production of reactive oxygen species (ROS), uncontrolled cell division and elongation, and ultimately, plant death.[3][5][8]

The following diagram illustrates this core signaling pathway.

AuxinSignaling cluster_nucleus Cell Nucleus cluster_downstream Downstream Physiological Effects Auxin Synthetic Auxin (e.g., 4-chloro-2-cyanophenoxy acetic acid) TIR1 TIR1/AFB Receptor (Part of SCF Complex) Auxin->TIR1 Binds & Stabilizes Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA ARF ARF Transcription Factor Aux_IAA->ARF Represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation Targeted DNA Auxin Response Element (Promoter) ARF->DNA Binds & Activates Genes Auxin-Responsive Genes DNA->Genes Transcription Ethylene Ethylene & ABA Production Genes->Ethylene ROS Reactive Oxygen Species (ROS) Genes->ROS Growth Uncontrolled Growth & Cell Division Genes->Growth Death Plant Death Ethylene->Death ROS->Death Growth->Death

Caption: Synthetic auxin signaling pathway leading to phytotoxicity.

Experimental Design: A Tiered Approach to Bioassay Comparison

A robust comparison requires a systematic workflow. The causality behind this experimental design is to screen broadly at first and then use more complex, mechanistically informative assays for the most promising candidates identified in the initial screens.

ExperimentalWorkflow Start Select Analogs of (4-chloro-2-cyanophenoxy)acetic acid Controls Define Controls: - Negative (Vehicle) - Positive (e.g., 2,4-D) Start->Controls Dose Establish Dose-Response Concentration Range Start->Dose Assay1 Tier 1: Whole Plant Phenotypic Assay (Seed Germination & Seedling Growth) Controls->Assay1 Dose->Assay1 Assay2 Tier 2: Specific Auxin Bioassays (Root & Hypocotyl Elongation) Assay1->Assay2 Screen Hits Assay3 Tier 3: Mechanistic Assay (RT-qPCR for Auxin-Responsive Genes) Assay2->Assay3 Confirm Hits DataCollection Data Collection & Quantification (e.g., % Inhibition, Root Length, Gene Fold-Change) Assay3->DataCollection Analysis Statistical Analysis (IC50 Calculation, ANOVA) DataCollection->Analysis SAR Structure-Activity Relationship (SAR) Interpretation Analysis->SAR End Identify Lead Compounds SAR->End

Caption: Tiered experimental workflow for comparative bioassays.

Detailed Bioassay Protocols

For all protocols, it is essential to use a suitable solvent (e.g., DMSO or ethanol) to prepare stock solutions of the test compounds and to ensure the final solvent concentration in the growth medium is consistent across all treatments and does not exceed a non-phytotoxic level (typically <0.1%).

Tier 1: Seed Germination and Seedling Vigor Assay
  • Scientific Rationale: This is a primary, cost-effective screen to evaluate the overall phytotoxicity of the compounds. It assesses effects on both germination and early growth, providing a holistic view of a compound's herbicidal potential against both monocot and dicot species.[9] We include both types of plants because synthetic auxins are typically more effective against broadleaf (dicot) weeds.[8]

  • Protocol:

    • Preparation: Place a single sterile filter paper disc (e.g., Whatman No. 1) into each well of a 24-well plate or a petri dish.

    • Treatment Application: To each disc, apply 1 mL of a test solution containing the desired concentration of the analog, positive control (2,4-D), or negative control (vehicle).

    • Seed Plating: Place 10-15 surface-sterilized seeds of a model dicot (e.g., Lactuca sativa - lettuce) and a model monocot (e.g., Sorghum bicolor - sorghum) onto the treated filter paper.[9]

    • Incubation: Seal the plates with a breathable film and incubate in a controlled growth chamber (e.g., 25°C with a 16h light/8h dark cycle) for 5-7 days.

    • Data Collection: After the incubation period, count the number of germinated seeds. For seedlings that have germinated, carefully measure the root and shoot length.

    • Analysis: Calculate the germination percentage and the percent inhibition of root and shoot growth relative to the negative control.

Tier 2: Root Elongation Inhibition Assay (Arabidopsis thaliana)
  • Scientific Rationale: This assay is a highly sensitive and quantitative method for assessing auxin-like activity. Plant roots exhibit a strong response to auxins, with concentrations that promote shoot elongation often being inhibitory to root growth.[10] Arabidopsis thaliana is the model organism of choice due to its small size, rapid growth, and well-characterized genetics.

  • Protocol:

    • Plate Preparation: Prepare square petri plates containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. To this medium, add the test compounds at various concentrations.

    • Seed Plating: Sow surface-sterilized Arabidopsis thaliana (Col-0 ecotype) seeds in a line on the surface of the agar.

    • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

    • Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow downwards along the agar surface. Incubate at 22°C under a 16h light/8h dark cycle.

    • Data Collection: After 5-7 days of growth, scan the plates using a high-resolution flatbed scanner. Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Analysis: Calculate the average root length for each treatment and determine the concentration that causes 50% inhibition of growth (IC50) compared to the vehicle control.

Data Presentation and Interpretation

Quantitative data from the bioassays should be summarized in a clear, tabular format to facilitate direct comparison between the parent compound and its analogs.

Table 1: Comparative Bioactivity Data for (4-chloro-2-cyanophenoxy)acetic Acid Analogs

Compound IDStructure ModificationDicot Root IC50 (µM)Dicot Shoot IC50 (µM)Monocot Root IC50 (µM)Monocot Shoot IC50 (µM)
Parent 4-Cl, 2-CN[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Analog 1e.g., 4-Cl, 2-CH₃[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Analog 2e.g., 4-Cl, 2-NO₂[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Analog 3e.g., 2,4-di-Cl[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Control 2,4-D[Reference Value][Reference Value][Reference Value][Reference Value]
  • Interpreting the Data: The IC50 values are the primary metric for comparison. A lower IC50 value indicates higher potency. By comparing the IC50 values of the analogs to the parent compound and the 2,4-D control, a structure-activity relationship can be established. For example, does replacing the electron-withdrawing cyano (-CN) group with an electron-donating methyl (-CH₃) group increase or decrease herbicidal activity? Is the 2-cyano substitution more or less effective than the 2-chloro substitution found in 2,4-D? This analysis is central to rational herbicide design and is a key component of Quantitative Structure-Activity Relationship (QSAR) studies.[11][12][13]

Conclusion

This guide outlines a logical and scientifically-grounded workflow for the comparative bioassay of (4-chloro-2-cyanophenoxy)acetic acid and its analogs. By progressing through a tiered system of whole-organism and targeted assays, researchers can efficiently characterize the phytotoxicity and mode of action of novel compounds. The emphasis on quantitative data, appropriate controls, and mechanistic understanding provides a robust framework for building a comprehensive structure-activity relationship profile, which is indispensable for the development of new and effective plant growth regulators and herbicides.

References

  • Synthetic Auxins / Herbicide Symptoms Tool. (n.d.). Iowa State University.
  • Pazmiño, D. M., et al. (2016). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. IntechOpen.
  • Alves, T. C. S., et al. (2019). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. SciELO.
  • LibreTexts Biology. (2025). 4.4.1: Auxin.
  • Yunde, Z., et al. (2021). Chemical Biology in Auxin Research. PMC - NIH.
  • Wang, J., et al. (2012). Synthesis and Herbicidal Activity of 2-(Substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry.
  • Fan, W., et al. (2017). Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates. PubMed.
  • Wang, J., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. PubMed.
  • Mithila, J., & Hall, J. C. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. SciELO.
  • Huang, D., et al. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Publishing.
  • Meudt, W. J., & Bennett, H. W. (1978). Rapid Bioassay for Auxin. ResearchGate.
  • Lv, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI.
  • Studzińska, S., & Buszewski, B. (2025). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI.
  • Auxins: History, Bioassay, Function and Uses. (2016). Biology Discussion.
  • Sokolowska, K., et al. (2014). Tests on the auxin-like biological activity. ResearchGate.
  • Armstrong, C., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. PNAS.
  • (4-chlorophenoxy)acetic acid. (2025). AERU - University of Hertfordshire.
  • Ostrowska, K., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.
  • Wang, L., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers.
  • De, P., & Puzyn, T. (2021). Quantitative Structure-Activity Relationships (QSAR) for pesticide regulatory purposes. ResearchGate.
  • (4-chloro-2-Methylphenoxy)acetic acid. (n.d.). PubChem.
  • Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. (2023). PMC.
  • Yap, C. W. (2009). A PRACTICAL OVERVIEW OF QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP. EXCLI Journal.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PubMed.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. (2023). Semantic Scholar.
  • New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents. (2023). MDPI.
  • Garabrant, D. H., & Philbert, M. A. (2002). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. Journal of Toxicology and Environmental Health, Part B, 5(4), 233-257.
  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (n.d.). RSC Publishing.
  • Jaradat, N., & Abualhasan, M. (2022). Bioactivity evaluation of synthesized flavone analogs. SciELO.
  • Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. (n.d.). Google Patents.

Sources

Safety & Regulatory Compliance

Safety

(4-chloro-2-cyanophenoxy)acetic acid proper disposal procedures

Topic: (4-chloro-2-cyanophenoxy)acetic acid Proper Disposal Procedures Executive Summary: Immediate Action Plan Status: Hazardous Chemical Waste (Toxic, Corrosive, Halogenated).[1][2] Primary Disposal Stream: Halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (4-chloro-2-cyanophenoxy)acetic acid Proper Disposal Procedures

Executive Summary: Immediate Action Plan

Status: Hazardous Chemical Waste (Toxic, Corrosive, Halogenated).[1][2] Primary Disposal Stream: Halogenated Organic Waste . Critical Incompatibility: DO NOT mix with strong mineral acids (HCl, H₂SO₄) or strong oxidizers (Bleach, H₂O₂). Acidification of the nitrile group can theoretically release Hydrogen Cyanide (HCN) gas under extreme conditions, though aryl nitriles are generally stable. Container: High-Density Polyethylene (HDPE) or Amber Glass with PTFE-lined cap.

Chemical Profile & Hazard Assessment

To dispose of (4-chloro-2-cyanophenoxy)acetic acid safely, you must understand its functional "anatomy." This compound is a tri-functional molecule, and each part dictates a specific safety requirement.

Functional GroupHazard CharacteristicDisposal Implication
Nitrile (-CN) Toxicity / Reactivity Potential source of HCN if subjected to strong acid hydrolysis or combustion. Must be incinerated with scrubbers.
Organochlorine (-Cl) Environmental Persistance Classifies waste as "Halogenated." EPA regulations require specific incineration temperatures to prevent dioxin formation.
Carboxylic Acid (-COOH) Corrosivity Lowers pH of waste streams. Ensure waste container is compatible with acidic organic mixtures.[2][3]

Physical State: Typically a white to off-white solid powder. Solubility: Low in water; soluble in organic solvents (DMSO, Methanol, Ethyl Acetate).

Waste Segregation Logic

Effective disposal relies on "Binning" the chemical correctly to prevent cross-reactivity in the waste drum.

The "Halogenated" Rule

Because this molecule contains a Chlorine atom, it cannot be placed in the standard "Non-Halogenated" (Combustible) solvent waste stream.[3] Non-halogenated waste is often used as fuel blending for cement kilns. Halogenated waste, however, requires dedicated high-temperature incineration (>1100°C) with acid gas scrubbing to capture HCl byproducts.

The Nitrile Precaution

While aryl nitriles are more stable than aliphatic nitriles, the "Best Practice" in pharmaceutical development is to treat them as potential cyanide generators.

  • Segregation: Keep separate from "Acid Waste" (pure mineral acids).

  • pH Control: If disposing of a solution, ensure the pH remains neutral or slightly basic (pH 7-9) if possible, though standard organic waste streams are generally tolerant.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)

For expired stocks, surplus powder, or spill cleanup materials.

  • Container Selection: Use a wide-mouth HDPE jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(4-chloro-2-cyanophenoxy)acetic acid"[4][5][6][7][8][9]

    • Hazards: Check [x] Toxic, [x] Irritant.[10]

  • Bagging: Double-bag the solid in 4-mil polyethylene bags before placing it in the drum to minimize dust generation.

  • Transfer: Request pickup by your EHS/Hazardous Waste Management vendor.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

For HPLC effluent or reaction byproducts dissolved in solvents.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste (e.g., DCM, Chloroform, Ethyl Acetate).

  • Concentration Check:

    • < 1000 ppm: Can often be merged with general halogenated solvents.

    • > 1% (High Concentration): Segregate into a separate bottle labeled "High Hazard - Nitrile/Halogenated" to alert the disposal facility.

  • pH Check: Dip a pH strip into the waste. If pH < 4, consider neutralizing with a weak base (Sodium Bicarbonate) to pH ~7 before capping, unless the reaction solvent is water-immiscible (e.g., DCM), in which case neutralization is less critical but segregation from oxidizers remains mandatory.

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Material: (4-chloro-2-cyanophenoxy)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Double Bag (Polyethylene) Place in Wide-Mouth Drum Solid->SolidAction SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HighConc Segregate Bottle Label: 'High Hazard Nitrile' SolidAction->HighConc Disposal HaloYes Yes (DCM, Chloroform) SolventCheck->HaloYes HaloNo No (MeOH, Acetone) SolventCheck->HaloNo Concentration Concentration > 1%? HaloYes->Concentration ForceHalo MUST go to Halogenated Stream HaloNo->ForceHalo Contaminates Stream Concentration->HighConc Yes LowConc Merge with Halogenated Waste Stream Concentration->LowConc No

Figure 1: Decision logic for segregating solid and liquid waste containing (4-chloro-2-cyanophenoxy)acetic acid.

Emergency Spill Response

In the event of a powder spill outside a fume hood:

  • Evacuate & Ventilate: Clear the immediate area. Dust inhalation is the primary acute risk.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Containment:

    • Do NOT use water initially (spreads contamination).

    • Cover the spill with a damp paper towel (dampened with weak bicarbonate solution) to prevent dust dispersal.

  • Cleanup: Scoop material into a wide-mouth jar. Wipe the surface with a 1% Sodium Hydroxide solution (to degrade any residue), followed by water.

  • Disposal: Label the cleanup debris as Hazardous Waste (Toxic/Corrosive) .

References

  • National Institutes of Health (PubChem). Compound Summary: 4-Chlorophenoxyacetic acid (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Halogenated Solvents (F-List). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.